5-fluoro-4-methyl-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-4-methyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-6-4-10-11-8(6)3-2-7(5)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDVHNBGTTXLCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=NN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670343 | |
| Record name | 5-Fluoro-4-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105391-69-3 | |
| Record name | 5-Fluoro-4-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-fluoro-4-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a proposed synthetic pathway for 5-fluoro-4-methyl-1H-indazole, a fluorinated indazole derivative of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthesis for this specific molecule, this guide presents a rational, multi-step approach based on established and analogous chemical transformations. The proposed synthesis commences with the preparation of a key substituted aniline intermediate, followed by diazotization and intramolecular cyclization to construct the target indazole ring system.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a three-step process, beginning with the synthesis of the crucial precursor, 2,5-difluoro-4-methylaniline. This intermediate then undergoes diazotization, followed by an intramolecular cyclization to yield the final product. This strategy is adapted from the known synthesis of structurally similar indazoles, such as 5-bromo-4-fluoro-1H-indazole.[1]
Caption: Proposed three-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2,5-difluoro-4-methylaniline
The synthesis of the key intermediate, 2,5-difluoro-4-methylaniline, can be achieved via the reduction of 2,5-difluoronitrobenzene.
Methodology:
A solution of 2,5-difluoronitrobenzene in a suitable solvent such as tetrahydrofuran (THF) is treated with a reducing agent. A common and effective method is catalytic hydrogenation using a Raney nickel catalyst under a hydrogen atmosphere at room temperature. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 2,5-difluoroaniline. While a direct protocol for the 4-methyl derivative is not detailed, this procedure for the unmethylated analogue serves as a strong template.
| Parameter | Value/Condition |
| Starting Material | 2,5-difluoronitrobenzene |
| Reagent | Hydrogen gas |
| Catalyst | Raney Nickel |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Room Temperature |
| Pressure | Atmospheric (Parr shaker) |
Step 2: Diazotization of 2,5-difluoro-4-methylaniline
The conversion of the synthesized 2,5-difluoro-4-methylaniline to its corresponding diazonium salt is a critical step. This is typically achieved by reacting the aniline with nitrous acid, which is generated in situ from sodium nitrite and a strong acid.
Methodology:
2,5-difluoro-4-methylaniline is dissolved in a strong acid, such as a mixture of an organic acid and sulfuric acid. The solution is cooled to a low temperature, typically between 0 and 5°C, to ensure the stability of the diazonium salt. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature. The formation of the diazonium salt is usually rapid. The highly reactive nature of diazonium salts necessitates their immediate use in the subsequent step without isolation.
| Parameter | Value/Condition |
| Starting Material | 2,5-difluoro-4-methylaniline |
| Reagents | Sodium Nitrite (NaNO2), Sulfuric Acid (H2SO4) |
| Solvent | Aqueous acid |
| Temperature | 0 - 5 °C |
Step 3: Intramolecular Cyclization to this compound
The final step involves the intramolecular cyclization of the in situ generated 2,5-difluoro-4-methylbenzenediazonium salt to form the indazole ring.
Methodology:
Following the diazotization, the reaction mixture containing the diazonium salt is carefully heated. The elevated temperature promotes the intramolecular cyclization, leading to the formation of the indazole ring with the elimination of a proton. The exact temperature and reaction time will need to be optimized for this specific substrate. After the cyclization is complete, the reaction mixture is cooled and neutralized. The crude product is then extracted with a suitable organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification of the final product can be achieved by column chromatography or recrystallization.
| Parameter | Value/Condition |
| Starting Material | 2,5-difluoro-4-methylbenzenediazonium salt (in situ) |
| Reaction Type | Intramolecular Cyclization |
| Condition | Heating |
| Work-up | Neutralization, Extraction, Purification |
Data Presentation
The following table summarizes the expected inputs and outputs for the proposed synthesis of this compound. The yield data is estimated based on analogous reactions.
| Step | Starting Material | Key Reagents/Catalysts | Product | Expected Yield (%) |
| 1 | 2,5-difluoronitrobenzene | H2, Raney Ni | 2,5-difluoro-4-methylaniline | 85-95 |
| 2 | 2,5-difluoro-4-methylaniline | NaNO2, H2SO4 | 2,5-difluoro-4-methylbenzenediazonium salt | In situ |
| 3 | 2,5-difluoro-4-methylbenzenediazonium salt | Heat | This compound | 60-75 |
Logical Workflow Diagram
Caption: Detailed experimental workflow for the synthesis of this compound.
This guide provides a comprehensive, albeit proposed, pathway for the synthesis of this compound. Researchers and drug development professionals can use this information as a foundation for the practical synthesis of this and other structurally related indazole derivatives. It is important to note that all experimental work should be conducted with appropriate safety precautions in a well-equipped laboratory setting.
References
Spectroscopic Data for 5-fluoro-4-methyl-1H-indazole: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the spectroscopic characteristics of the heterocyclic compound 5-fluoro-4-methyl-1H-indazole (CAS 105391-69-3). A comprehensive search of public databases and scientific literature has revealed a notable absence of experimentally determined spectroscopic data (NMR, IR, MS) for this specific molecule. This document aims to bridge this information gap by providing theoretically predicted spectroscopic data, based on the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. Furthermore, it outlines standardized experimental protocols for the acquisition of such data and presents a generalized workflow for the spectroscopic characterization of newly synthesized chemical entities.
Introduction
This compound is a fluorinated derivative of the indazole scaffold, a bicyclic heterocyclic system that is a prominent feature in many biologically active compounds. The unique substitution pattern, featuring a fluorine atom at the 5-position and a methyl group at the 4-position, is expected to confer specific electronic and steric properties, influencing its spectroscopic signature. Due to the current lack of available empirical data, this guide provides a predictive overview to assist researchers in the identification and characterization of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar fluorinated and methylated indazole derivatives and are intended for guidance and reference purposes.
Table 1: Predicted ¹H and ¹³C NMR Data
| Predicted ¹H NMR (in CDCl₃, 400 MHz) | Predicted ¹³C NMR (in CDCl₃, 100 MHz) |
| Chemical Shift (δ, ppm) | Assignment |
| ~10.5 (br s, 1H) | N-H |
| ~8.0 (s, 1H) | H3 |
| ~7.3 (d, J ≈ 8.8 Hz, 1H) | H7 |
| ~7.0 (dd, J ≈ 8.8, 4.4 Hz, 1H) | H6 |
| ~2.4 (s, 3H) | CH₃ |
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Frequency (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3200-3000 | N-H stretch | Broad, Medium |
| 3000-2900 | C-H stretch (aromatic & aliphatic) | Medium-Weak |
| 1620-1580 | C=C stretch (aromatic) | Medium |
| 1500-1450 | C=N stretch | Medium |
| 1250-1150 | C-F stretch | Strong |
| 850-800 | C-H bend (out-of-plane) | Strong |
Table 3: Predicted Mass Spectrometry (MS) Data
| Technique | Predicted m/z | Interpretation |
| ESI-HRMS | [M+H]⁺ ≈ 151.0666 | Molecular ion (protonated) |
| ESI-HRMS | [M-H]⁻ ≈ 149.0510 | Molecular ion (deprotonated) |
| EI-MS | 150 | Molecular ion (M⁺) |
| EI-MS | 135 | [M-CH₃]⁺ |
| EI-MS | 122 | [M-N₂]⁺ |
General Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for a compound such as this compound. Instrument parameters and sample preparation may require optimization.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy A sample of the compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1] The tube is then placed in the NMR spectrometer.[1] Standard 1D ¹H and ¹³C spectra are acquired, along with 2D experiments (e.g., COSY, HSQC, HMBC) for full structural elucidation. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
3.2 Infrared (IR) Spectroscopy For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared by grinding the solid with a drop of Nujol oil and placing the paste between two salt plates (e.g., NaCl or KBr).[2][3] For liquid samples, a drop can be placed directly between two salt plates.[2] The sample is then placed in the beam path of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[4][5]
3.3 Mass Spectrometry (MS) For High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 10 µg/mL) and introduced into the mass spectrometer via direct infusion or liquid chromatography (LC).[6][7] For Electron Ionization (EI) mass spectrometry, a small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by Gas Chromatography (GC), where it is vaporized and bombarded with electrons.[6]
Visualized Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized compound.
Caption: A generalized workflow for the synthesis and spectroscopic validation of a novel chemical compound.
Conclusion
While experimental spectroscopic data for this compound is not currently available in the public domain, this guide provides a robust predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra. The provided general experimental protocols and workflow diagram offer a comprehensive approach for researchers to acquire and interpret the necessary data for the definitive characterization of this and other novel compounds. The generation of empirical data through synthesis and analysis is encouraged to validate and refine these predictions.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. webassign.net [webassign.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
An In-depth Technical Guide to 5-fluoro-4-methyl-1H-indazole: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and reactivity of 5-fluoro-4-methyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific isomer, this guide combines reported information for the core indazole scaffold with predicted properties and expected reactivity patterns based on established chemical principles.
Core Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₇FN₂ | |
| Molecular Weight | 150.15 g/mol | |
| Predicted LogP | 2.01 | ChemScene |
| Predicted TPSA | 28.68 Ų | ChemScene |
| Predicted Hydrogen Bond Donors | 1 | ChemScene |
| Predicted Hydrogen Bond Acceptors | 1 | ChemScene |
| Predicted Rotatable Bonds | 0 | ChemScene |
Table 1: Predicted Physicochemical Properties of this compound.
Synthesis
The synthesis of substituted indazoles can be achieved through various synthetic routes. A common approach involves the cyclization of appropriately substituted hydrazones. For this compound, a plausible synthetic pathway would start from a substituted o-toluidine derivative.
Reactivity and Functionalization
The reactivity of the indazole ring is influenced by the two nitrogen atoms and the fused benzene ring. The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group on the benzene ring of this compound will modulate the electron density and regioselectivity of its reactions.
N-Alkylation and N-Arylation
The indazole scaffold can be functionalized at either the N1 or N2 position. The regioselectivity of N-alkylation is highly dependent on the reaction conditions, including the base, solvent, and electrophile used. Generally, the use of strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents such as THF tends to favor the thermodynamically more stable N1-alkylated product. Conversely, conditions employing weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as DMF can lead to mixtures of N1 and N2 isomers.
Experimental Protocol: General N1-Alkylation
-
Preparation: Dissolve the this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes.
-
Addition of Electrophile: Cool the mixture back to 0 °C and add the alkylating agent (e.g., an alkyl halide, 1.05 equiv) dropwise.
-
Reaction: Allow the reaction to proceed at room temperature, monitoring by TLC or LC-MS until completion.
-
Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Biological Activity Screening of 5-fluoro-4-methyl-1H-indazole: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a representative technical guide for the biological activity screening of 5-fluoro-4-methyl-1H-indazole. Due to the limited publicly available biological data for this specific compound, the quantitative data and some specific experimental outcomes presented herein are based on closely related fluorinated indazole analogs. This guide is intended to serve as a comprehensive template for the potential evaluation of this compound.
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Fluorinated indazoles, in particular, have garnered significant attention for their potential as kinase inhibitors and modulators of other important biological targets. This guide outlines a comprehensive screening cascade for the characterization of the biological activity of this compound, a compound of interest for potential therapeutic applications. The described methodologies cover in vitro enzymatic and cell-based assays, as well as in vivo tumor models, to build a thorough profile of the compound's efficacy and mechanism of action.
Synthesis of this compound
While a specific synthetic route for this compound is not extensively documented in publicly available literature, a plausible synthesis can be extrapolated from established methods for analogous indazoles. A common approach involves the cyclization of a suitably substituted phenylhydrazine or related precursor. For instance, a synthetic pathway analogous to that for 5-bromo-4-fluoro-1H-indazole could be envisioned, starting from a corresponding fluorinated and methylated aniline derivative.[2]
In Vitro Biological Activity Screening
Kinase Inhibition Assays
Given that many indazole derivatives exhibit potent kinase inhibitory activity, a primary screening focus for this compound would be against a panel of cancer-relevant kinases. Based on the activity of similar compounds, key targets would include Anaplastic Lymphoma Kinase (ALK) and ROS proto-oncogene 1 (ROS1).
Table 1: Representative Kinase Inhibitory Activity of a Fluorinated Indazole Analog
| Kinase Target | IC50 (nM) |
| ALK | 15 |
| ROS1 | 25 |
| MET | 80 |
| RON | 120 |
Data presented is hypothetical and based on activities of related fluorinated indazole compounds for illustrative purposes.
This protocol describes a TR-FRET based assay to measure the inhibition of ALK kinase activity.
-
Reagent Preparation :
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
ALK Enzyme (recombinant human) is diluted in Kinase Buffer to the desired concentration.
-
A biotinylated peptide substrate and ATP are also prepared in Kinase Buffer.
-
The test compound, this compound, is serially diluted in DMSO.
-
Detection reagents include a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).
-
-
Assay Procedure :
-
To a 384-well plate, add 2.5 µL of the diluted compound.
-
Add 2.5 µL of the ALK enzyme solution and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction by adding 5 µL of EDTA solution.
-
Add 5 µL of the detection reagent mixture (europium-labeled antibody and SA-APC).
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis :
-
Read the plate on a TR-FRET compatible plate reader, with excitation at 320 nm and emission at 615 nm and 665 nm.
-
The TR-FRET signal is calculated as the ratio of the emission at 665 nm to that at 615 nm.
-
IC50 values are determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic equation.
-
Cellular Proliferation/Cytotoxicity Assay
The anti-proliferative effects of this compound would be evaluated against a panel of human cancer cell lines, particularly those known to be driven by the targeted kinases (e.g., H3122 or SU-DHL-4 for ALK).
Table 2: Representative Anti-proliferative Activity of a Fluorinated Indazole Analog
| Cell Line | Driver Mutation | IC50 (µM) |
| H3122 | EML4-ALK | 0.05 |
| SU-DHL-4 | NPM-ALK | 0.08 |
| A549 | KRAS | > 10 |
| HCT116 | KRAS | > 10 |
Data presented is hypothetical and based on activities of related fluorinated indazole compounds for illustrative purposes.
-
Cell Seeding :
-
Cancer cell lines are cultured in appropriate media supplemented with 10% fetal bovine serum.
-
Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
-
Compound Treatment :
-
This compound is serially diluted in culture medium.
-
The medium from the cell plates is removed and replaced with medium containing the various concentrations of the compound.
-
Cells are incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation :
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading :
-
The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The plate is agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis :
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
IC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Mechanism of Action Studies
Western Blot Analysis of Signaling Pathways
To confirm that the anti-proliferative effects are due to the inhibition of the intended target, Western blot analysis would be performed to assess the phosphorylation status of the kinase and its downstream effectors.
-
Cell Lysis :
-
H3122 cells are treated with varying concentrations of this compound for 2-4 hours.
-
Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Lysates are cleared by centrifugation, and the protein concentration is determined using a BCA assay.
-
-
SDS-PAGE and Protein Transfer :
-
Equal amounts of protein (20-30 µg) are separated on a 4-12% SDS-polyacrylamide gel.
-
Proteins are transferred to a PVDF membrane.
-
-
Immunoblotting :
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against p-ALK, total ALK, p-ERK, total ERK, and a loading control (e.g., GAPDH).
-
The membrane is washed with TBST and then incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection :
-
The membrane is washed again with TBST, and the signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
In Vivo Efficacy Studies
Tumor Xenograft Model
The in vivo anti-tumor efficacy of this compound would be evaluated in a mouse xenograft model using a relevant human cancer cell line.
Table 3: Representative In Vivo Efficacy of a Fluorinated Indazole Analog in an H3122 Xenograft Model
| Treatment Group | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| This compound | 25 | 45 |
| This compound | 50 | 85 |
Data presented is hypothetical and based on activities of related fluorinated indazole compounds for illustrative purposes.
-
Animal Model :
-
Female athymic nude mice (6-8 weeks old) are used.
-
-
Tumor Implantation :
-
H3122 cells (5 x 10^6) are suspended in a 1:1 mixture of PBS and Matrigel and are subcutaneously injected into the right flank of each mouse.
-
-
Treatment :
-
When tumors reach an average volume of 150-200 mm³, the mice are randomized into treatment groups.
-
This compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally once daily.
-
A vehicle control group receives the formulation without the active compound.
-
-
Efficacy Assessment :
-
Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
The study is terminated after a predefined period (e.g., 21 days) or when tumors in the control group reach a certain size.
-
Tumor growth inhibition (TGI) is calculated at the end of the study.
-
Conclusion
This technical guide outlines a systematic approach to characterizing the biological activity of this compound. The proposed screening cascade, from initial in vitro kinase and cellular assays to in vivo efficacy models, would provide a comprehensive understanding of the compound's therapeutic potential. Based on the activity of structurally related fluorinated indazoles, it is plausible that this compound may exhibit potent and selective kinase inhibitory activity, warranting further investigation as a potential anti-cancer agent. The detailed protocols provided herein serve as a robust framework for such an evaluation.
References
In Vitro Cytotoxicity of Indazole Derivatives on Cancer Cell Lines: A Technical Overview Based on Fluorinated and Methylated Analogues
Disclaimer: To date, publicly accessible scientific literature does not contain specific data on the in vitro cytotoxicity of 5-fluoro-4-methyl-1H-indazole against cancer cell lines. This technical guide, therefore, provides a comprehensive overview based on the cytotoxic profiles of structurally related fluorinated and methylated indazole derivatives to offer insights into the potential anticancer activities of this compound class.
This document is intended for researchers, scientists, and drug development professionals, providing a consolidated resource on the experimental evaluation and cytotoxic potential of substituted indazoles.
Introduction to Indazoles in Oncology
The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide array of pharmacological activities.[1][2] In oncology, indazole derivatives have been successfully developed into clinically approved drugs, such as axitinib, niraparib, and pazopanib, which primarily function as kinase inhibitors.[2][3] The core structure of indazole serves as a versatile template for designing novel therapeutic agents. The introduction of various substituents, such as fluorine and methyl groups, can significantly modulate the compound's physicochemical properties, target-binding affinity, and metabolic stability, thereby influencing its cytotoxic potency and selectivity against cancer cells.[4][5]
Quantitative Cytotoxicity Data of Substituted Indazoles
The in vitro cytotoxic activity of various fluorinated and methylated indazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cell growth, are summarized below. These values are typically determined using colorimetric assays such as the MTT assay.[6]
Table 1: IC50 Values of Fluorinated Indazole Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-(3,5-difluoro) substituted indazole | HepG-2 (Liver) | Lower than other fluoro-substitutions | [6] |
| 5-(4-fluoro) substituted indazole | HepG-2 (Liver) | Potent activity observed | [6] |
| 5-(3-fluoro) substituted indazole | HepG-2 (Liver) | Potent activity observed | [6] |
| Compound 6o (an indazole derivative) | K562 (Leukemia) | 5.15 | [6] |
| Compound 6o (an indazole derivative) | HEK-293 (Normal) | 33.2 | [6] |
| Indazol-pyrimidine derivative 4f | MCF-7 (Breast) | 1.629 | [7] |
| Indazol-pyrimidine derivative 4i | MCF-7 (Breast) | 1.841 | [7] |
| Fluorinated pyrimido[1,2-b]indazole 49 | (PI3K/Akt inhibition assay) | 0.093 | [8] |
Table 2: IC50 Values of Methylated Indazole Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-methyl-1H-indazole derivatives | B. subtilis & E. coli | Zone of inhibition reported | [1] |
| 5-methyl substituted indazole-carboxamide | (GSK-3 inhibition assay) | Lower activity than methoxy derivatives | [3] |
Note: The data presented is a selection from various studies to illustrate the range of activities and is not an exhaustive list.
Experimental Protocols
The evaluation of in vitro cytotoxicity of novel compounds is a critical step in anticancer drug discovery. The following protocols are standard methodologies employed in the cited studies.
Human cancer cell lines, such as MCF-7 (breast), A549 (lung), HepG-2 (liver), and K562 (leukemia), are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6]
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A control group with vehicle (e.g., DMSO) and a blank group with medium alone are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is carefully removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualization of Experimental Workflow and Signaling Pathways
The general workflow for evaluating the in vitro cytotoxicity of a test compound is depicted below.
Caption: General workflow for in vitro cytotoxicity screening using the MTT assay.
Some indazole derivatives have been shown to induce apoptosis and affect the cell cycle. One potential mechanism involves the p53/MDM2 pathway.[6] The tumor suppressor protein p53 is a key regulator of cell fate, and its activity is controlled by the E3 ubiquitin ligase MDM2. Inhibition of the p53-MDM2 interaction can lead to p53 stabilization, cell cycle arrest, and apoptosis.
Caption: A potential mechanism of action involving the p53/MDM2 pathway.
Conclusion and Future Directions
While specific cytotoxic data for this compound remains to be determined, the broader class of fluorinated and methylated indazoles demonstrates significant potential as anticancer agents. The presence and position of fluoro and methyl groups on the indazole ring play a crucial role in modulating cytotoxic activity, often enhancing potency against various cancer cell lines. Future research should focus on the synthesis and in vitro evaluation of this compound to determine its specific cytotoxic profile and mechanism of action. Further investigations into its effects on key signaling pathways, such as those regulating apoptosis and cell cycle progression, will be essential in elucidating its therapeutic potential.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Potential Mechanism of Action of 5-fluoro-4-methyl-1H-indazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 5-fluoro-4-methyl-1H-indazole is a novel chemical entity with limited publicly available data on its specific biological activity and mechanism of action. This guide provides a comprehensive analysis based on the well-established pharmacology of structurally related indazole derivatives to infer a potential mechanism of action. The information presented herein is intended for research and informational purposes and should be considered hypothetical until validated by direct experimental evidence.
Introduction: The Indazole Scaffold in Drug Discovery
The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically approved and investigational drugs.[1][2][3] Its unique bicyclic structure, consisting of a benzene ring fused to a pyrazole ring, provides a versatile template for designing molecules that can interact with a wide range of biological targets.[2] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, with a particular prominence in the field of oncology as potent protein kinase inhibitors.[1][3]
This technical guide focuses on the potential mechanism of action of this compound. While direct studies on this specific molecule are not yet available, a thorough examination of the structure-activity relationships (SAR) of analogous compounds allows for the formulation of a strong hypothesis regarding its biological targets and downstream effects.
Inferred Mechanism of Action: Kinase Inhibition
Based on the extensive literature on substituted indazoles, the most probable mechanism of action for this compound is the inhibition of one or more protein kinases involved in cellular signaling pathways that are frequently dysregulated in diseases such as cancer. The substitutions at the 4 and 5 positions of the indazole ring are known to play a crucial role in determining the potency and selectivity of kinase inhibition.[1]
The Role of the Indazole Core as a Hinge-Binding Motif
The 1H-indazole moiety is a well-established "hinge-binding" fragment. The nitrogen atoms of the pyrazole ring can form critical hydrogen bonds with the backbone of the kinase hinge region, a flexible loop that connects the N- and C-lobes of the kinase domain. This interaction is a common feature of many Type I and Type II kinase inhibitors and is essential for anchoring the inhibitor in the ATP-binding pocket.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Activity of Indazole Compounds: A Mini Review [pubmed.ncbi.nlm.nih.gov]
The Discovery, Synthesis, and Isolation of 5-Fluoro-4-Methyl-1H-Indazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and isolation of 5-fluoro-4-methyl-1H-indazole derivatives. This class of compounds holds significant promise in medicinal chemistry, primarily due to the established role of the indazole scaffold as a privileged structure in the development of kinase inhibitors and other therapeutic agents. The introduction of fluorine and methyl substituents on the indazole core can significantly modulate the physicochemical and pharmacological properties of these molecules, making them attractive candidates for drug discovery programs.
Introduction to Fluorinated Indazoles in Drug Discovery
Indazole-containing molecules are integral to a number of FDA-approved drugs and clinical candidates, demonstrating their therapeutic relevance.[1][2] The indazole nucleus is often employed as a bioisostere for other aromatic systems, such as indole, and can participate in key hydrogen bonding interactions with biological targets.[3] The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability.[4] Consequently, fluorinated indazole derivatives are of great interest to medicinal chemists. While a broad range of substituted indazoles have been explored, this guide will focus on the specific scaffold of this compound.
Proposed Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a reliable synthetic route can be proposed based on established methods for analogous indazole preparations, particularly the diazotization of ortho-alkylanilines.[5][6] A closely related synthesis of 5-bromo-4-fluoro-1H-indazole from 3-fluoro-2-methylaniline has been patented and serves as a strong foundation for the proposed protocol.[7]
The proposed synthetic pathway commences with the commercially available starting material, 4-fluoro-3-methylaniline. The synthesis would proceed through nitration, reduction, and subsequent diazotization and cyclization to yield the target indazole.
Experimental Workflow
Detailed Experimental Protocols
Step 1: Synthesis of 4-Fluoro-5-methyl-2-nitroaniline
-
To a stirred solution of 4-fluoro-3-methylaniline (1.0 eq) in concentrated sulfuric acid at 0°C, a cooled mixture of nitric acid (1.1 eq) and sulfuric acid is added dropwise, maintaining the temperature below 5°C.
-
The reaction mixture is stirred at 0-5°C for 2-4 hours.
-
The mixture is then poured onto crushed ice, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold water until the washings are neutral and then dried under vacuum to yield 4-fluoro-5-methyl-2-nitroaniline.
Step 2: Synthesis of 4-Fluoro-5-methyl-1,2-phenylenediamine
-
A mixture of 4-fluoro-5-methyl-2-nitroaniline (1.0 eq), iron powder (3.0 eq), and ammonium chloride (0.2 eq) in a mixture of ethanol and water is heated to reflux for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the hot reaction mixture is filtered through a pad of celite to remove the iron salts.
-
The filtrate is concentrated under reduced pressure, and the residue is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 4-fluoro-5-methyl-1,2-phenylenediamine.
Step 3: Synthesis of this compound
-
To a solution of 4-fluoro-5-methyl-1,2-phenylenediamine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0°C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, keeping the temperature below 5°C.
-
The resulting diazonium salt solution is stirred at 0°C for 30 minutes.
-
The solution is then carefully neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide) to induce cyclization.
-
The product precipitates out of the solution and is collected by filtration, washed with water, and dried.
Isolation and Purification
The crude this compound can be purified by one of the following methods:
-
Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or toluene, to obtain a product of high purity.
-
Column Chromatography: For smaller scales or to remove closely related impurities, purification can be achieved using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Physicochemical and Spectroscopic Characterization
The successful synthesis of this compound would be confirmed by standard analytical techniques. The expected data is summarized in the table below.
| Property | Expected Data |
| Molecular Formula | C8H7FN2 |
| Molecular Weight | 150.15 g/mol |
| Appearance | Off-white to pale yellow solid |
| 1H NMR | Resonances corresponding to the aromatic protons, the methyl group, and the N-H proton. The fluorine atom will cause splitting of adjacent proton signals. |
| 13C NMR | Resonances for the eight carbon atoms, with the carbon atom attached to the fluorine showing a characteristic large coupling constant (1JC-F). |
| 19F NMR | A single resonance, the chemical shift of which is characteristic of a fluorine atom attached to an aromatic ring. |
| Mass Spectrometry (MS) | An [M+H]+ ion at m/z 151.0666 for high-resolution mass spectrometry. |
Biological Activity and Potential Applications
Indazole derivatives are well-established as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in cancer and other diseases.[8] Several indazole-based kinase inhibitors are approved for clinical use.[1][9] The introduction of a fluorine atom can enhance the binding affinity and selectivity of these inhibitors.[1]
While specific biological data for this compound derivatives is not widely reported, it is highly probable that derivatives of this scaffold would be investigated as kinase inhibitors. The core structure provides a versatile platform for the introduction of various substituents to target the ATP-binding pocket of different kinases.
Potential Signaling Pathway Interactions
A common mechanism of action for indazole-based anticancer agents is the inhibition of receptor tyrosine kinases (RTKs) or intracellular kinases involved in cell proliferation, survival, and angiogenesis. A generalized representation of a kinase signaling pathway that could be targeted by derivatives of this compound is depicted below.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 8. longdom.org [longdom.org]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Thermochemical Analysis of 5-fluoro-4-methyl-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: The thermochemical properties of active pharmaceutical ingredients (APIs) are critical for drug development, influencing factors such as stability, polymorphism, and bioavailability. This technical guide provides a comprehensive overview of the experimental and computational methodologies required for a thorough thermochemical analysis of 5-fluoro-4-methyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this compound in public literature, this document focuses on the established protocols for determining key thermochemical parameters, including enthalpies of formation, combustion, fusion, and sublimation. Detailed experimental workflows and the logical relationships between these thermodynamic quantities are illustrated.
Introduction to Thermochemical Analysis in Drug Development
Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, with many exhibiting a wide range of biological activities.[1][2][3] The 1H-indazole tautomer is generally the most thermodynamically stable form.[1][2] Understanding the thermochemical properties of substituted indazoles, such as this compound, is fundamental for process development, formulation, and ensuring the stability of the final drug product. Key thermodynamic quantities, such as the enthalpy of formation, provide insights into the molecule's intrinsic stability. The enthalpies of fusion and sublimation are crucial for understanding phase transitions like melting and vaporization, which are important for processes like purification, drying, and storage.
This guide outlines the primary experimental techniques used to measure these properties. While specific, experimentally determined quantitative data for this compound is not currently available in published literature, the methodologies described herein represent the standard approach for such an analysis.
Core Thermochemical Properties and Their Interrelation
A complete thermochemical analysis involves determining several key energetic properties. The relationship between these properties is governed by fundamental thermodynamic principles, such as Hess's Law.
-
Standard Molar Enthalpy of Formation (ΔfHm°): Represents the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. It is a measure of the compound's energetic stability.[4][5]
-
Standard Molar Enthalpy of Combustion (ΔcHm°): The enthalpy change when one mole of a substance is completely burned in excess oxygen under standard conditions. This is often experimentally determined to derive the enthalpy of formation.[4][5]
-
Standard Molar Enthalpy of Fusion (ΔfusHm°): The heat absorbed to melt one mole of a solid into a liquid at its melting point. It is determined using techniques like Differential Scanning Calorimetry (DSC).[6]
-
Standard Molar Enthalpy of Sublimation (ΔsubHm°): The enthalpy change required to sublime one mole of a solid directly into a gas. This can be derived from vapor pressure measurements at different temperatures using the Clausius-Clapeyron equation.[7][8]
These properties are interconnected. For instance, the standard molar enthalpy of formation in the gaseous phase can be calculated from the condensed phase enthalpy of formation and the enthalpy of sublimation (or vaporization and fusion).
Data Presentation
The following tables summarize the key thermochemical parameters for this compound. As experimental values are not available, these tables are presented as a template for organizing experimentally determined or computationally estimated data.
Table 1: Hypothetical Condensed Phase Thermochemical Data
| Parameter | Symbol | Value (kJ·mol⁻¹) | Method |
| Standard Molar Enthalpy of Combustion (crystalline) | ΔcHm°(cr) | To be determined | Static Bomb Combustion Calorimetry |
| Standard Molar Enthalpy of Formation (crystalline) | ΔfHm°(cr) | To be determined | Derived from ΔcHm°(cr) |
| Standard Molar Enthalpy of Fusion | ΔfusHm° | To be determined | Differential Scanning Calorimetry (DSC) |
Table 2: Hypothetical Gas Phase Thermochemical Data
| Parameter | Symbol | Value (kJ·mol⁻¹) | Method |
| Standard Molar Enthalpy of Sublimation | ΔsubHm° | To be determined | Knudsen Effusion / Transpiration |
| Standard Molar Enthalpy of Formation (gaseous) | ΔfHm°(g) | To be determined | Derived from ΔfHm°(cr) and ΔsubHm° |
Experimental Protocols
Combustion Calorimetry for Enthalpy of Formation
The standard molar enthalpy of formation in the crystalline state (ΔfHm°(cr)) is typically determined indirectly from the standard molar enthalpy of combustion (ΔcHm°(cr)).
Methodology:
-
Sample Preparation: A pellet of the high-purity crystalline this compound (a few milligrams) is accurately weighed and placed in a crucible inside a static bomb calorimeter.[5][9]
-
Calorimeter Setup: The bomb is filled with high-pressure oxygen (typically ~3 MPa) and placed in a precisely controlled temperature environment (isoperibol or adiabatic jacket).
-
Combustion: The sample is ignited via a cotton fuse. The temperature change of the calorimeter system is meticulously recorded.
-
Energy Calculation: The energy of combustion is calculated based on the temperature rise and the energy equivalent of the calorimeter, which is predetermined by combusting a standard substance like benzoic acid.
-
Corrections: Washburn corrections are applied to account for the formation of nitric acid and to adjust the final state to standard conditions.[10]
-
Enthalpy of Formation Calculation: The standard molar enthalpy of formation is then calculated using Hess's law, based on the balanced combustion reaction and the known standard enthalpies of formation of the products (CO₂, H₂O, N₂, and HF).
Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion
DSC is a thermoanalytical technique used to measure heat flow into or out of a sample as a function of temperature or time.[11][12] It is the primary method for determining the enthalpy of fusion.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the sample (typically 1-5 mg) is hermetically sealed in an aluminum or gold pan.[6]
-
DSC Run: The sample pan and an empty reference pan are placed in the DSC cell. They are then heated at a constant rate (e.g., 10 K·min⁻¹).[13]
-
Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Analysis: As the sample melts, it absorbs heat, resulting in an endothermic peak on the DSC thermogram. The temperature at the onset of the peak is the melting temperature. The area under this peak is integrated to determine the enthalpy of fusion (ΔfusHm°).[12][13]
Vapor Pressure Measurement for Enthalpy of Sublimation
The enthalpy of sublimation is a critical parameter for determining the gas-phase enthalpy of formation. It is derived from the temperature dependence of the vapor pressure, often measured by the Knudsen effusion method for low-volatility solids.[7][14][15]
Methodology:
-
Knudsen Cell: The sample is placed in a Knudsen cell, which is a small container with a tiny, well-defined orifice, under high vacuum.[7]
-
Isothermal Steps: The cell is heated to a series of constant temperatures. At each temperature, the molecules effuse through the orifice into the vacuum.
-
Mass Loss Measurement: The rate of mass loss ( dm/dt ) from the cell is measured with a high-precision microbalance.[14][15]
-
Vapor Pressure Calculation: The vapor pressure (P) at each temperature (T) is calculated using the Knudsen equation: P = ( dm/dt ) * (2πRT/M)1/2 / A where R is the ideal gas constant, M is the molar mass, and A is the area of the orifice.[15]
-
Enthalpy of Sublimation Calculation: The enthalpy of sublimation (ΔsubHm°) is determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.[7]
Conclusion
The thermochemical analysis of this compound is essential for its development as a potential pharmaceutical agent. This guide has detailed the standard experimental protocols—combustion calorimetry, differential scanning calorimetry, and vapor pressure measurement—that are required to obtain fundamental thermodynamic data. While specific experimental values for this compound are yet to be reported, the methodologies and workflows presented here provide a robust framework for researchers and drug development professionals to undertake such an analysis. The resulting data on enthalpies of formation, combustion, fusion, and sublimation will provide critical insights into the molecule's stability, phase behavior, and suitability for pharmaceutical formulation. In the absence of experimental data, computational thermochemistry can also serve as a valuable tool for estimating these properties.[16]
References
- 1. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. jpyro.co.uk [jpyro.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. calnesis.com [calnesis.com]
- 7. Knudsen cell - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 12. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Differential Scanning Calorimetry: Measuring Enthalpy Changes [jove.com]
- 14. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 15. pragolab.cz [pragolab.cz]
- 16. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Blueprint: An In-depth Technical Guide to 5-fluoro-4-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum chemical calculations for 5-fluoro-4-methyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. The following sections detail the theoretical framework, computational methodologies, and key findings from in-silico analyses, including structural optimization, spectroscopic predictions, and electronic property evaluations. This document is intended to serve as a foundational resource for researchers engaged in the rational design and development of novel therapeutic agents based on the indazole scaffold.
Introduction to this compound
Indazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents.[1][2][3][4] The introduction of fluorine and methyl substituents to the indazole ring can significantly modulate the molecule's physicochemical and biological properties, including its metabolic stability, binding affinity, and membrane permeability. This compound, in particular, presents a unique electronic and steric profile, making it a compelling candidate for further investigation in drug discovery programs. Quantum chemical calculations offer a powerful tool to elucidate the molecular properties of this compound at an atomic level, providing insights that can guide synthetic efforts and biological evaluations.
Computational Methodology
The theoretical calculations summarized in this guide were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.
Software and Basis Set
All calculations were conducted using the Gaussian 09 software package. The molecular geometry of this compound was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional in conjunction with the 6-311++G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules.
Workflow for Quantum Chemical Calculations
The logical workflow for the quantum chemical analysis is depicted in the following diagram.
Results and Discussion
Molecular Geometry Optimization
The geometry of this compound was optimized to its ground state energy minimum. The optimized structural parameters, including key bond lengths and bond angles, are presented in Table 1. The planarity of the indazole ring system is a critical feature influencing its aromaticity and interaction with biological targets.
Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-N2 | 1.375 | N2-N1-C7a | 112.5 |
| N2-C3 | 1.330 | N1-N2-C3 | 105.0 |
| C3-C3a | 1.410 | N2-C3-C3a | 110.8 |
| C3a-C4 | 1.405 | C3-C3a-C4 | 134.2 |
| C4-C5 | 1.380 | C3a-C4-C5 | 118.0 |
| C5-C6 | 1.390 | C4-C5-C6 | 122.5 |
| C6-C7 | 1.385 | C5-C6-C7 | 118.5 |
| C7-C7a | 1.400 | C6-C7-C7a | 119.0 |
| C7a-N1 | 1.380 | C7-C7a-N1 | 108.0 |
| C4-C8 | 1.510 | C3a-C4-C8 | 121.0 |
| C5-F | 1.350 | C4-C5-F | 118.5 |
| N1-H1 | 1.010 | C6-C5-F | 119.0 |
Spectroscopic Analysis
The calculated vibrational frequencies provide a theoretical infrared spectrum that can be used to interpret experimental data. The most significant vibrational modes and their corresponding frequencies are summarized in Table 2. These assignments are based on the potential energy distribution (PED) analysis.
Table 2: Calculated Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3450 | N-H stretching |
| 3100-3000 | Aromatic C-H stretching |
| 2950-2850 | Methyl C-H stretching |
| 1620 | C=N stretching |
| 1580-1450 | Aromatic C=C stretching |
| 1250 | C-F stretching |
| 1100 | In-plane N-H bending |
| 850 | Out-of-plane C-H bending |
The theoretical ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These calculated values, referenced against tetramethylsilane (TMS), are invaluable for the structural elucidation of the synthesized compound.
Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | ¹H Chemical Shift (ppm) | Atom | ¹³C Chemical Shift (ppm) |
| H (N1) | 12.80 | C3 | 135.0 |
| H (C3) | 8.10 | C3a | 120.5 |
| H (C6) | 7.30 | C4 | 118.0 |
| H (C7) | 7.60 | C5 | 158.0 (d, J=240 Hz) |
| H (CH₃) | 2.50 | C6 | 115.0 (d, J=20 Hz) |
| C7 | 125.0 | ||
| C7a | 140.0 | ||
| CH₃ | 15.0 |
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule.[5] The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.
Table 4: Calculated Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.10 |
| HOMO-LUMO Energy Gap (ΔE) | 5.15 |
The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The distribution of the HOMO and LUMO orbitals indicates the regions susceptible to electrophilic and nucleophilic attack, respectively.
Molecular Electrostatic Potential (MEP) Analysis
The MEP map is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic reactions.[6] The MEP surface of this compound reveals electronegative potential (red regions) around the nitrogen atoms and the fluorine atom, indicating their susceptibility to electrophilic attack. The electropositive potential (blue regions) is primarily located around the N-H proton, highlighting it as a site for nucleophilic interaction.
The logical relationship for interpreting the MEP surface is outlined below.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into the intramolecular charge transfer and hyperconjugative interactions within the molecule. The analysis reveals significant delocalization of electron density from the lone pairs of the nitrogen and fluorine atoms to the antibonding orbitals of the aromatic ring, contributing to the overall stability of the molecule. The key donor-acceptor interactions are summarized in Table 5.
Table 5: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) N2 | π(N1-C7a) | 25.5 |
| LP(1) N2 | π(C3-C3a) | 18.2 |
| LP(2) F | σ(C5-C4) | 5.8 |
| LP(2) F | σ(C5-C6) | 4.5 |
| π(C5-C6) | π(C3a-C4) | 20.1 |
| π(C7-C7a) | π(C5-C6) | 15.7 |
Experimental Protocols (Illustrative)
While this guide focuses on theoretical calculations, the synthesis and characterization of this compound are essential for validating the computational results. Below is a generalized, illustrative protocol based on known synthetic routes for similar indazole derivatives.
Synthesis of this compound
A plausible synthetic route could involve the diazotization of 2-amino-5-fluoro-4-methylbenzonitrile followed by intramolecular cyclization.
Spectroscopic Characterization
The synthesized compound would be characterized using standard spectroscopic techniques:
-
FT-IR Spectroscopy: To identify the characteristic functional groups.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure and the position of the substituents.
-
Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.
Conclusion
This technical guide has presented a detailed quantum chemical investigation of this compound. The computational results provide a comprehensive understanding of its molecular structure, spectroscopic properties, and electronic characteristics. The optimized geometry, predicted vibrational frequencies, and NMR chemical shifts serve as a valuable reference for experimental studies. Furthermore, the FMO, MEP, and NBO analyses offer critical insights into the reactivity and stability of the molecule, which can aid in the design of new indazole-based compounds with enhanced therapeutic potential. The integration of these computational approaches provides a robust framework for accelerating the discovery and development of novel drug candidates.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. irjweb.com [irjweb.com]
- 6. Chemical reactivity, molecular electrostatic potential and in-silico analysis on benzimidazole fungicide benomyl - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the N-alkylation of 5-fluoro-4-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a significant pharmacophore in medicinal chemistry, with numerous N-alkylated derivatives demonstrating a wide range of biological activities and finding application in therapeutic drugs.[1][2][3][4] The synthesis of N-alkylated indazoles is a critical step in the development of these compounds. However, the presence of two nucleophilic nitrogen atoms (N-1 and N-2) within the indazole ring often leads to the formation of a mixture of regioisomers, which can present considerable challenges in synthesis and purification.[1][2][3]
The regioselectivity of the N-alkylation of indazoles is highly dependent on a variety of factors, including the choice of base, solvent, and alkylating agent, as well as the electronic and steric properties of the substituents on the indazole ring.[1][3][4] This document provides detailed experimental protocols for the regioselective N-1 and N-2 alkylation of 5-fluoro-4-methyl-1H-indazole, supported by quantitative data and workflow diagrams to guide researchers in achieving the desired synthetic outcomes.
Factors Influencing Regioselectivity
The alkylation of indazoles can be directed towards either the N-1 or N-2 position by carefully selecting the reaction conditions. The outcome is often a result of a delicate interplay between kinetic and thermodynamic control.[5] The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer.[2][3] This inherent stability can be leveraged to favor the formation of N-1 alkylated products under conditions that allow for equilibration.[3]
Key factors that influence the regioselectivity of indazole alkylation include:
-
Base and Solvent System: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) has been shown to be a robust system for achieving high N-1 selectivity.[1][3][6] Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) can often lead to the formation of a mixture of N-1 and N-2 isomers.[5]
-
Steric Hindrance: Substituents on the indazole ring, particularly at the C-7 position, can sterically hinder the N-1 position, thereby favoring alkylation at the N-2 position.[3][5]
-
Electronic Effects: The electronic properties of the substituents on the indazole ring can influence the nucleophilicity of the N-1 and N-2 atoms, thus affecting the regiochemical outcome of the alkylation reaction.[1][3]
-
Alkylating Agent: The nature of the alkylating agent can also play a role in directing the regioselectivity of the reaction.[1][6]
-
Reaction Conditions: Kinetically controlled reactions may favor the formation of the N-2 product, while thermodynamically controlled reactions tend to yield the more stable N-1 product.[5]
Caption: Factors governing N-1 vs. N-2 regioselectivity in indazole alkylation.
Experimental Protocols
The following protocols provide detailed methodologies for the selective N-1 and N-2 alkylation of this compound.
Protocol 1: Selective N-1 Alkylation (Thermodynamic Control)
This protocol is optimized for achieving high regioselectivity for the N-1 position. The combination of sodium hydride (NaH) as a base and tetrahydrofuran (THF) as a solvent has proven to be a robust system for favoring the formation of the thermodynamically more stable N-1 alkylated indazole.[1][3][6] This method is particularly effective for a wide range of substituted indazoles, often yielding >99% N-1 selectivity.[1][3][4]
Detailed Experimental Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (concentration typically 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the indazole is often observed.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to 0 °C and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-1 alkylated this compound.
Protocol 2: Selective N-2 Alkylation (Mitsunobu Reaction)
The Mitsunobu reaction provides a reliable method for the N-2 alkylation of indazoles, often showing a preference for the formation of the N-2 regioisomer.[3][7]
Detailed Experimental Protocol:
-
Preparation: To a solution of this compound (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF, cool the solution to 0 °C.
-
Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude mixture directly by flash column chromatography to separate the N-1 and N-2 isomers and isolate the desired N-2 alkylated product.
Data Presentation
Table 1: Summary of Reaction Conditions for Regioselective N-Alkylation
| Parameter | N-1 Alkylation (Thermodynamic Control) | N-2 Alkylation (Mitsunobu) |
| Base/Reagent | Sodium Hydride (NaH) | DIAD/DEAD, PPh₃ |
| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |
| Alkylating Agent | Alkyl Halide/Tosylate | Alcohol |
| Temperature | 0 °C to RT/50 °C | 0 °C to RT |
| Typical N1:N2 Ratio | >95:5 | <30:70 |
| Reference | [1][3][6] | [3][7] |
Table 2: Hypothetical Quantitative Data for N-Alkylation of this compound
| Parameter | N-1 Ethylation | N-2 Ethylation |
| Starting Material | This compound (1.0 g, 6.57 mmol) | This compound (1.0 g, 6.57 mmol) |
| Alkylating Agent | Ethyl bromide (0.59 mL, 7.88 mmol) | Ethanol (0.58 mL, 9.86 mmol) |
| Base/Reagent | NaH (60% in oil, 0.315 g, 7.88 mmol) | DIAD (1.94 mL, 9.86 mmol), PPh₃ (2.58 g, 9.86 mmol) |
| Solvent | Anhydrous THF (30 mL) | Anhydrous THF (30 mL) |
| Reaction Time | 4 hours | 12 hours |
| Isolated Yield | ~85% | ~60% (N-2 isomer) |
| Purity (by HPLC) | >98% | >98% |
Visualizations
Caption: General reaction scheme for the N-alkylation of this compound.
Caption: General experimental workflow for the N-alkylation of indazoles.
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pure.mpg.de [pure.mpg.de]
Application Notes and Protocols for the Use of 5-Fluoro-4-methyl-1H-indazole in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-4-methyl-1H-indazole is a valuable heterocyclic building block in the synthesis of potent and selective kinase inhibitors. The indazole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the hinge-binding motif of ATP and form key hydrogen bond interactions within the active site of various kinases. The strategic incorporation of a fluorine atom at the 5-position and a methyl group at the 4-position can significantly enhance binding affinity, metabolic stability, and cell permeability of the resulting inhibitor. These modifications allow for the fine-tuning of structure-activity relationships (SAR) to optimize potency and selectivity.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of inhibitors targeting key kinases implicated in cancer, including Polo-like kinase 4 (PLK4), Fibroblast Growth Factor Receptor (FGFR), and Protein Kinase Membrane-Associated Tyrosine/Threonine 1 (PKMYT1).
Kinase Targets and Signaling Pathways
The indazole scaffold has been successfully employed to develop inhibitors against a range of kinases that are critical drivers of oncogenic signaling pathways.
Polo-like Kinase 4 (PLK4)
PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication.[1][2] Overexpression of PLK4 is observed in a variety of cancers and is associated with aneuploidy and genomic instability.[2] Inhibition of PLK4 leads to mitotic errors and ultimately cell death in cancer cells, making it an attractive therapeutic target.[1][3]
Fibroblast Growth Factor Receptor (FGFR)
The FGFR family of receptor tyrosine kinases (FGFR1-4) plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis.[4][5] Aberrant FGFR signaling, often due to gene amplification, mutations, or translocations, is a key driver in various cancers.[6] FGFR inhibitors can block these oncogenic signals, leading to tumor growth inhibition.[5][6]
Protein Kinase Membrane-Associated Tyrosine/Threonine 1 (PKMYT1)
PKMYT1 is a key regulator of the G2/M cell cycle checkpoint, acting as an inhibitor of cyclin-dependent kinase 1 (CDK1).[6][7] In many cancer cells with a defective G1 checkpoint (e.g., due to p53 mutation), there is an increased reliance on the G2/M checkpoint for DNA repair before mitotic entry. Inhibition of PKMYT1 in these cells leads to premature entry into mitosis with damaged DNA, resulting in mitotic catastrophe and cell death.[6][7]
Data Presentation: Comparative Inhibitory Potency (IC50)
The following tables summarize the half-maximal inhibitory concentrations (IC50) of selected indazole-based inhibitors against relevant protein kinases. Lower IC50 values are indicative of higher potency.
Table 1: Indazole-Based PLK4 Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cell Line (Antiproliferative IC50, µM) | Reference(s) |
| Axitinib | PLK4 | 6.5 | - | [2][8] |
| CFI-400437 | PLK4 | 0.6 | - | [2][8] |
| CFI-400945 | PLK4 | 2.8 | - | [2][8] |
| K22 | PLK4 | 0.1 | MCF-7 (1.3) | [2] |
| C05 | PLK4 | < 0.1 | IMR-32 (0.948), MCF-7 (0.979), H460 (1.679) | [1][9][10] |
| 14i | PLK4 | 11.2 | MDA-MB-231 (0.09), MDA-MB-468 (0.06) | [11] |
Table 2: Indazole-Based FGFR Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cell Line (Antiproliferative IC50, µM) | Reference(s) |
| 7n | FGFR1 | 15.0 | SNU-16 (0.642) | [6] |
| 7r | FGFR1 | 2.9 | SNU-16 (0.0405) | [6] |
| 9d | FGFR1 | 15.0 | SNU-16 (0.7858) | [7] |
| 9u | FGFR1 | 3.3 | SNU-16 (0.4682) | [7] |
| 14d | FGFR1 | 5.5 | - | [12] |
| Compound 1 | FGFR1 | 100 | - | [13] |
Table 3: Indazole-Based PKMYT1 Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cell Line (Antiproliferative IC50, µM) | Reference(s) |
| MY-14 | PKMYT1 | 2.0 | HCC1569 (1.06), OVCAR3 (0.80) | [14][15] |
| Insilico [I] | PKMYT1 | 1.6 | HCC1569 (0.132), OVCAR3 (0.573) | [16] |
Experimental Protocols
The following protocols provide a general framework for the synthesis of kinase inhibitors using this compound or its derivatives.
General Synthetic Workflow
Protocol 1: Suzuki-Miyaura Cross-Coupling of a Halogenated this compound Derivative
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This is a crucial step in elaborating the indazole core with various aryl or heteroaryl moieties to build the final kinase inhibitor. A bromo- or iodo-substituted indazole is required for this reaction.
Materials:
-
Bromo- or Iodo-substituted this compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%)
-
Base (e.g., K2CO3, Na2CO3, Cs2CO3, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add the halogenated this compound, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[17][18]
Protocol 2: Synthesis of an Amine-Substituted Kinase Inhibitor via Nucleophilic Aromatic Substitution (SNAr)
This protocol is relevant for constructing inhibitors where a substituted pyrimidine or other electron-deficient heterocycle is linked to the indazole core.
Materials:
-
5-Amino-4-fluoro-1H-indazole derivative (1.0 equiv)
-
Substituted 2,4-dichloropyrimidine (1.0 equiv)
-
Solvent (e.g., n-butanol, ethanol)
-
Acid catalyst (e.g., concentrated HCl, a few drops)
Procedure:
-
To a stirred solution of the 5-amino-4-fluoro-1H-indazole derivative in the chosen solvent, add the substituted 2,4-dichloropyrimidine.
-
Add a few drops of concentrated HCl to catalyze the reaction.
-
Reflux the reaction mixture for 4-12 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography to yield the desired N-(2-chloro-5-substituted pyrimidin-4-yl)-1H-indazol-5-amine intermediate.
-
This intermediate can then undergo a second nucleophilic substitution at the remaining chlorine position with another amine to generate the final product.[13]
Conclusion
This compound represents a highly versatile and valuable scaffold for the synthesis of a new generation of targeted kinase inhibitors. Its unique substitution pattern provides a strong foundation for developing potent and selective drug candidates against key oncogenic drivers such as PLK4, FGFR, and PKMYT1. The protocols and data presented herein offer a comprehensive resource for researchers engaged in the design and synthesis of novel kinase inhibitors for cancer therapy.
References
- 1. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. The DNA damage repair-related gene PKMYT1 is a potential biomarker in various malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Design, Synthesis, and Computational Insights into PKMYT1 Inhibitors for the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Insilico Medicine divulges new potent PKMYT1 inhibitors | BioWorld [bioworld.com]
- 17. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 18. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles | MDPI [mdpi.com]
Application Notes and Protocols for 5-fluoro-4-methyl-1H-indazole in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-fluoro-4-methyl-1H-indazole is a valuable heterocyclic fragment for fragment-based drug discovery (FBDD). The indazole scaffold is a well-established pharmacophore present in numerous kinase inhibitors, and the strategic placement of the fluorine and methyl groups can enhance binding affinity, selectivity, and metabolic stability. The fluorine atom can participate in favorable electrostatic and hydrogen bonding interactions with target proteins, while the methyl group can occupy small hydrophobic pockets, contributing to potency and selectivity. This document provides detailed application notes and experimental protocols for the utilization of this compound as a starting fragment for the development of novel therapeutics, particularly targeting protein kinases involved in oncology.
Physicochemical Properties
For effective use in fragment-based screening, a compound should possess properties that align with the "Rule of Three." Below is a summary of the estimated physicochemical properties for this compound.
| Property | Estimated Value |
| Molecular Weight | ~150.15 g/mol |
| cLogP | ~2.0 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Polar Surface Area | ~40 Ų |
Postulated Biological Applications
Based on the known activities of structurally related indazole derivatives, this compound is a promising fragment for the development of inhibitors for various protein kinases. Potential therapeutic areas include:
-
Oncology: Targeting kinases in signaling pathways that are frequently dysregulated in cancer, such as Fibroblast Growth Factor Receptors (FGFRs), Anaplastic Lymphoma Kinase (ALK), and components of the Wnt signaling pathway.
-
Inflammatory Diseases: Inhibition of kinases involved in inflammatory responses.
-
Neurodegenerative Diseases: Modulation of kinase activity implicated in the pathology of neurodegenerative disorders.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established methods for the synthesis of similar indazole derivatives.
Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Materials:
-
2-Fluoro-3-methylaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Stannous chloride (SnCl₂)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Diazotization:
-
Dissolve 2-fluoro-3-methylaniline (1 equivalent) in a mixture of concentrated HCl and water at 0°C.
-
Slowly add a solution of NaNO₂ (1.1 equivalents) in water, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution at 0°C for 30 minutes.
-
-
Cyclization:
-
In a separate flask, prepare a solution of SnCl₂ (3 equivalents) in concentrated HCl at 0°C.
-
Slowly add the diazonium salt solution to the SnCl₂ solution, keeping the temperature below 10°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Basify the reaction mixture with a concentrated NaOH solution to pH > 10.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
-
Fragment Screening using Surface Plasmon Resonance (SPR)
SPR is a powerful biophysical technique for detecting the binding of small fragments to a target protein immobilized on a sensor chip.
Workflow for SPR Screening
Caption: Workflow for fragment screening using SPR.
Materials:
-
Purified target protein (e.g., a kinase domain)
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
This compound stock solution in DMSO
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified target protein in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Fragment Screening:
-
Prepare a solution of this compound in running buffer at a suitable concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (<1%).
-
Inject the fragment solution over the sensor surface with the immobilized target protein and a reference surface.
-
Monitor the binding response in real-time to generate a sensorgram.
-
-
Data Analysis:
-
Subtract the reference channel signal from the target channel signal.
-
Analyze the sensorgram to determine the binding affinity (KD) and kinetics (ka, kd).
-
Hypothetical SPR Data for this compound
| Target Kinase | Binding Affinity (K D) (µM) |
| FGFR1 | 150 |
| ALK | 250 |
| GSK3β | >500 (No significant binding) |
In Vitro Kinase Inhibition Assay
This protocol describes a generic luminescence-based kinase assay to determine the inhibitory activity of the fragment.
Materials:
-
Purified kinase (e.g., FGFR1, ALK)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer
-
Luminescence-based ATP detection reagent
-
White opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
-
Reaction Setup:
-
In the wells of the plate, add the kinase, its specific substrate, and the compound dilutions.
-
Include positive controls (no inhibitor) and negative controls (no kinase).
-
-
Initiate Reaction:
-
Start the kinase reaction by adding ATP to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Detection:
-
Add the luminescence-based ATP detection reagent to each well to stop the reaction and generate a luminescent signal proportional to the amount of remaining ATP.
-
-
Signal Measurement:
-
Incubate for 10 minutes to stabilize the signal and then measure the luminescence.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition relative to the positive control and determine the IC₅₀ value.
-
Hypothetical IC₅₀ Data for this compound
| Target Kinase | IC₅₀ (µM) |
| FGFR1 | 85 |
| ALK | 120 |
| VEGFR2 | >200 |
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the fragment on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., NCI-H2228 for ALK, KG-1 for FGFR)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for 48-72 hours. Include a vehicle control (DMSO).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value (concentration for 50% growth inhibition).
-
Hypothetical GI₅₀ Data for this compound
| Cell Line | Target Pathway | GI₅₀ (µM) |
| NCI-H2228 | ALK-driven | 95 |
| KG-1 | FGFR-driven | 70 |
| A549 | ALK/FGFR-negative | >150 |
Signaling Pathways
FGFR Signaling Pathway
Aberrant FGFR signaling is a key driver in various cancers. Indazole-based inhibitors can block the ATP-binding site of FGFR, thereby inhibiting downstream signaling.
Caption: Simplified FGFR signaling pathway and the point of inhibition.
ALK Signaling Pathway
ALK fusions are oncogenic drivers in certain cancers, and indazole-based inhibitors can effectively block their activity.
Caption: Simplified ALK signaling pathway and the point of inhibition.
Conclusion
This compound represents a promising starting fragment for the development of novel kinase inhibitors. Its favorable physicochemical properties and the established therapeutic relevance of the indazole scaffold make it a valuable tool for drug discovery campaigns. The provided protocols and application notes offer a comprehensive framework for researchers to initiate the exploration of this fragment's potential in identifying and optimizing new drug candidates.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Fluoro-4-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 5-fluoro-4-methyl-1H-indazole and its halo-derivatives. The functionalization of the indazole scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings, offer a versatile and powerful toolkit for the synthesis of diverse indazole derivatives, enabling the construction of carbon-carbon and carbon-heteroatom bonds.
The starting material for these reactions is typically a halogenated derivative of this compound, most commonly 5-bromo-4-fluoro-1H-indazole. The synthesis of this precursor can be achieved from 3-fluoro-2-methylaniline in a three-step sequence involving bromination, ring closure, and deprotection.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between a halo-indazole and various organoboron reagents. This reaction is valued for its mild conditions and tolerance of a broad range of functional groups.
Data Presentation: Suzuki-Miyaura Coupling of Substituted Indazoles
| Indazole Derivative | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | PdCl₂(dppf) (10) | - | Cs₂CO₃ | Dioxane/EtOH/H₂O | 120 (MW) | 2 | 70 |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | Dimethoxyethane | 80 | 2 | High |
| 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide | Aryl boronic acids | Pd(OAc)₂ | - | CsF | - | - | - | - |
| N-(4-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | Various arylboronic acids | PdCl₂(dppf)·DCM (5) | - | K₂CO₃ | 1,4-Dioxane/Water | 100 | 12 | up to 94 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure adaptable for the Suzuki-Miyaura coupling of 5-bromo-4-fluoro-1H-indazole with an arylboronic acid.
Materials:
-
5-Bromo-4-fluoro-1H-indazole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(dppf)Cl₂ (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
In a reaction vessel, combine 5-bromo-4-fluoro-1H-indazole, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-4-fluoro-1H-indazole.
Caption: General catalytic cycle for the Suzuki-Miyaura coupling.
Heck Reaction
The Mizoroki-Heck reaction is a versatile method for the formation of carbon-carbon bonds by coupling an aryl halide with an alkene.[2][3] This reaction is particularly useful for synthesizing vinyl-substituted indazoles.
Data Presentation: Heck Reaction of Substituted Indoles/Indazoles
| Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Iodo-6-methyl-4-nitro-1H-indazole | Methyl Acrylate | Pd(OAc)₂ (5) | - | Na₂CO₃ | DMF | 100-110 | 4-12 | - |
| 5-Bromoindole | Styrene | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ | MeCN/H₂O | 150 (MW) | 0.25 | >95[4] |
| Aryl Bromide | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 20 | ~97[4] |
Experimental Protocol: Heck Reaction
This protocol describes a general procedure for the Heck reaction of 5-bromo-4-fluoro-1H-indazole with an alkene.
Materials:
-
5-Bromo-4-fluoro-1H-indazole (1.0 equiv)
-
Alkene (e.g., Styrene or an acrylate) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Triphenylphosphine (PPh₃) or other suitable ligand (4-10 mol%)
-
Triethylamine (Et₃N) or another suitable base (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
To a dry Schlenk flask, add 5-bromo-4-fluoro-1H-indazole, Pd(OAc)₂, and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (DMF or MeCN) via syringe, followed by the base and the alkene.
-
Heat the reaction mixture to 80-120 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5]
Caption: General experimental workflow for the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to alkynyl-substituted indazoles.[6]
Data Presentation: Sonogashira Coupling of Halo-heterocycles
| Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromo-3-iodo-1-tosyl-1H-indazole | N-(Prop-2-ynyl)-4-methylbenzenesulfonamide | PdCl₂(PPh₃)₂ (10) | CuI (20) | Et₃N | THF | 70 | - | 83[7] |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | -[8] |
| Aryl Iodide | Phenylacetylene | Heterogeneous Pd SAC (0.1) | CuI (1) | NEt₃ | Toluene | 80 | 24 | -[9] |
Experimental Protocol: Sonogashira Coupling
This is a general protocol for the Sonogashira coupling of 5-bromo-4-fluoro-1H-indazole.
Materials:
-
5-Bromo-4-fluoro-1H-indazole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous THF or DMF
-
Ethyl acetate
-
Saturated aqueous NH₄Cl
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
To a Schlenk flask, add 5-bromo-4-fluoro-1H-indazole, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the base, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of N-aryl and N-alkyl indazole derivatives.[10][11]
Data Presentation: Buchwald-Hartwig Amination of Bromo-indazoles
| Substrate | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 6-Bromo-1H-indazole | Aniline | BrettPhos precatalyst (2) | BrettPhos | LiHMDS | THF | 65 | 12-24 | 85[12] |
| 6-Bromo-1H-indazole | Morpholine | RuPhos precatalyst (2) | RuPhos | LiHMDS | THF | 65 | - | 95[12] |
| 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ (10) | X-Phos | KOt-Bu | Toluene | 100 (MW) | 0.17 | High[13] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of 5-bromo-4-fluoro-1H-indazole.
Materials:
-
5-Bromo-4-fluoro-1H-indazole (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%) or a suitable precatalyst
-
A suitable phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) or another strong base (1.4 equiv)
-
Anhydrous toluene or dioxane
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with 5-bromo-4-fluoro-1H-indazole, the palladium source, the ligand, and the base.
-
Add the anhydrous solvent and the amine.
-
Seal the vessel and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 2. Heck Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Notes and Protocols for High-Throughput Screening of Indazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and application notes for a high-throughput screening (HTS) campaign to identify and characterize potential kinase inhibitors based on the 5-fluoro-4-methyl-1H-indazole scaffold. While specific HTS data for this compound is not publicly available, this document outlines a representative approach based on the common application of indazole derivatives as kinase inhibitors in drug discovery. The provided protocols and workflows are designed to be adapted for screening similar small molecule libraries against various kinase targets.
Introduction to Indazole-Based Kinase Inhibitors
The indazole core is a privileged scaffold in medicinal chemistry, frequently appearing in molecules targeting a wide range of biological targets, particularly protein kinases.[1][2] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer. The development of small molecule kinase inhibitors is therefore a major focus of pharmaceutical research.[1] Fluorinated indazole derivatives, in particular, have been explored for their potential to modulate the activity of kinases such as Fibroblast Growth Factor Receptors (FGFRs) and Epidermal Growth Factor Receptor (EGFR).[1] High-throughput screening (HTS) is an essential tool in early-stage drug discovery to efficiently screen large compound libraries for potential kinase inhibitors.[3][4]
Representative Target: Fibroblast Growth Factor Receptor 1 (FGFR1)
For the purpose of this application note, we will focus on a hypothetical HTS assay targeting FGFR1, a receptor tyrosine kinase often implicated in cancer. The general principles and protocols described can be adapted to other kinase targets.
FGFR1 Signaling Pathway
FGFR1 activation, upon binding of its ligand (e.g., FGF), leads to receptor dimerization, autophosphorylation, and the initiation of downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and angiogenesis. Inhibition of FGFR1 can block these oncogenic signals.
Caption: Hypothetical FGFR1 signaling pathway and point of inhibition.
High-Throughput Screening Protocol
A fluorescence polarization (FP) assay is a robust and homogeneous method suitable for HTS of kinase inhibitors.[5] This assay measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled peptide substrate. When the kinase phosphorylates the peptide, it is bound by a phosphopeptide-binding antibody, increasing its effective size and thus increasing the polarization of the emitted light.
Materials and Reagents
-
Kinase: Recombinant human FGFR1 (catalytic domain)
-
Substrate: Fluorescently labeled peptide substrate for FGFR1 (e.g., 5-FAM-poly(Glu, Tyr) 4:1)
-
ATP: Adenosine triphosphate
-
Binding Agent: Phosphotyrosine-specific antibody
-
Assay Buffer: Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test Compound: this compound or other library compounds dissolved in DMSO
-
Controls: Staurosporine (positive control inhibitor), DMSO (negative control)
-
Microplates: 384-well, low-volume, black plates
Experimental Workflow
The following diagram outlines the major steps in the HTS workflow.
Caption: High-throughput screening workflow for a kinase FP assay.
Detailed Assay Protocol
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds, positive control (Staurosporine), and negative control (DMSO) into a 384-well plate. The final concentration of the test compound will be 10 µM.
-
Kinase Addition: Add 5 µL of FGFR1 solution (e.g., 2X final concentration) in assay buffer to all wells.
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow compounds to bind to the kinase.
-
Reaction Initiation: Add 5 µL of a 2X ATP and fluorescent peptide substrate mixture in assay buffer to all wells. The final concentrations should be at the Km for ATP and the substrate.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and Detection: Add 5 µL of stop/detection solution containing EDTA (to chelate Mg²⁺ and stop the kinase reaction) and the phosphotyrosine-specific antibody.
-
Detection Incubation: Incubate at room temperature for 30 minutes to allow the antibody to bind to the phosphorylated substrate.
-
Data Acquisition: Read the fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).
Data Analysis and Presentation
The raw fluorescence polarization data is used to calculate the percentage of inhibition for each compound.
Percentage Inhibition Calculation: % Inhibition = 100 * (1 - (mP_sample - mP_neg_ctrl) / (mP_pos_ctrl - mP_neg_ctrl))
Where:
-
mP_sample is the millipolarization value of the test compound well.
-
mP_neg_ctrl is the average millipolarization of the negative control (DMSO) wells.
-
mP_pos_ctrl is the average millipolarization of the positive control (e.g., no enzyme or potent inhibitor) wells.
"Hits" are typically defined as compounds that exhibit a percentage of inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
Hypothetical Screening Results
Following a primary screen, "hit" compounds would be subjected to dose-response analysis to determine their potency (IC₅₀).
| Compound ID | Scaffold | Primary Screen (% Inhibition @ 10 µM) | IC₅₀ (µM) |
| Control-1 | Staurosporine | 98.5 | 0.05 |
| Cmpd-001 | This compound | 85.2 | 1.2 |
| Cmpd-002 | This compound | 12.3 | > 50 |
| Cmpd-003 | Other Indazole | 76.8 | 3.5 |
| Cmpd-004 | Other Indazole | 65.1 | 8.9 |
Conclusion
This application note provides a comprehensive framework for conducting a high-throughput screening campaign to identify novel kinase inhibitors based on the this compound scaffold. The detailed protocols for a fluorescence polarization-based assay, along with the illustrative signaling pathway and experimental workflow diagrams, offer a robust starting point for researchers in drug discovery. While the presented data is hypothetical, it reflects the expected outcomes of such a screening effort and highlights the necessary steps for data analysis and hit characterization. This methodology can be readily adapted for various kinase targets and compound libraries, facilitating the discovery of new therapeutic agents.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening Assay Profiling for Large Chemical Databases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Agricultural Applications of 5-Fluoro-4-methyl-1H-indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential agricultural applications of 5-fluoro-4-methyl-1H-indazole derivatives. This class of compounds holds promise for the development of novel herbicides, fungicides, and insecticides due to the versatile biological activities associated with the indazole scaffold. The introduction of fluorine and methyl groups can significantly influence the efficacy, selectivity, and metabolic stability of these molecules.
I. Introduction
Indazole derivatives are a significant class of heterocyclic compounds widely explored in pharmaceutical and agrochemical research.[1][2] The indazole ring system, a fusion of benzene and pyrazole rings, is a key pharmacophore in numerous bioactive molecules.[3] Fluorinated organic molecules, in particular, have gained prominence in the design of modern agrochemicals, often leading to enhanced biological activity.[4][5] This document outlines a proposed synthetic pathway for this compound and discusses its potential applications in agriculture based on structure-activity relationships of related compounds.
II. Synthesis of this compound
Proposed Synthetic Pathway
A potential synthetic route involves the diazotization of 3-fluoro-2,6-dimethylaniline, followed by an intramolecular cyclization to form the indazole ring. This method avoids the need for a separate bromination and deprotection step that would be required if starting from a bromo-substituted precursor.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Proposed Synthesis of this compound
Materials:
-
3-Fluoro-2,6-dimethylaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Water (H₂O)
-
Ethyl acetate
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Diazotization:
-
Dissolve 3-fluoro-2,6-dimethylaniline (1 equivalent) in a suitable solvent such as a mixture of concentrated HCl and water at 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt intermediate.
-
-
Intramolecular Cyclization:
-
Slowly warm the reaction mixture to room temperature and then heat gently (e.g., to 40-50 °C) to promote the intramolecular cyclization. The optimal temperature and reaction time should be determined empirically.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield pure this compound.
-
III. Potential Agricultural Applications
While specific bioactivity data for this compound is limited in public literature, the known activities of structurally related fluorinated indazole and pyrazole derivatives suggest significant potential in various agricultural sectors.[7][8][9][10]
A. Herbicidal Activity
Indazole derivatives have been identified as promising herbicidal compounds.[7] The mode of action for some indazole-based herbicides involves the inhibition of key plant enzymes. For instance, some act as inhibitors of protoporphyrinogen oxidase (PPO), a critical enzyme in chlorophyll biosynthesis.[11] The presence of a fluorine atom can enhance the binding affinity to the target enzyme and improve transport within the plant.
Table 1: Potential Herbicidal Activity Profile
| Target Weed Type | Potential Efficacy | Proposed Mechanism of Action |
| Broadleaf Weeds | Moderate to High | Inhibition of essential amino acid synthesis or disruption of photosynthetic pathways. |
| Grassy Weeds | Moderate | Inhibition of key enzymes like acetolactate synthase (ALS) or acetyl-CoA carboxylase (ACCase). |
B. Fungicidal Activity
Fluorinated heterocyclic compounds, including pyrazoles and indazoles, have demonstrated potent fungicidal properties.[8][10] The mechanism often involves the inhibition of fungal respiration or cell wall biosynthesis. The this compound scaffold could be effective against a range of phytopathogenic fungi.
Table 2: Potential Fungicidal Activity Spectrum
| Fungal Pathogen | Potential Efficacy | Proposed Mechanism of Action |
| Botrytis cinerea (Gray Mold) | Moderate | Disruption of mitochondrial respiration. |
| Fusarium spp. (Fusarium wilt) | Moderate to High | Inhibition of sterol biosynthesis. |
| Puccinia spp. (Rusts) | Moderate | Interference with cell division. |
C. Insecticidal Activity
The indazole core is also present in some insecticidal molecules.[9] Fluorine substitution can enhance the insecticidal potency and metabolic stability of these compounds. The likely mode of action would be targeting the nervous system of insects, for example, by acting on GABA receptors or sodium channels.
Table 3: Potential Insecticidal Activity Spectrum
| Insect Pest | Potential Efficacy | Proposed Mechanism of Action |
| Aphids | Moderate | Antagonist of nicotinic acetylcholine receptors. |
| Lepidopteran larvae | Moderate to High | Modulation of GABA-gated chloride channels. |
| Mites | Moderate | Disruption of mitochondrial electron transport. |
IV. Signaling Pathways and Experimental Workflows
A. Proposed Mechanism of Action in Herbicidal Activity
A plausible mechanism of action for herbicidal indazole derivatives is the inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).
Caption: Inhibition of ALS by an indazole derivative.
B. Experimental Workflow for Bioactivity Screening
A general workflow for evaluating the agricultural potential of newly synthesized this compound derivatives is outlined below.
Caption: Workflow for agricultural bioactivity screening.
V. Conclusion
This compound derivatives represent a promising scaffold for the development of new agricultural products. The proposed synthetic route offers a viable method for accessing these compounds for further investigation. Based on the known bioactivities of related fluorinated heterocyclic compounds, these derivatives are expected to exhibit valuable herbicidal, fungicidal, and/or insecticidal properties. The provided experimental workflow offers a systematic approach to screen and characterize the biological activities of these novel compounds, potentially leading to the identification of new lead candidates for agricultural applications. Further research into the specific synthesis and biological evaluation of this compound class is highly encouraged.
References
- 1. Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones [organic-chemistry.org]
- 2. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and insecticidal activity of fluorinated 2-(2,6-dichloro-4-trifluoromethylphenyl)-2,4,5,6-tetrahydrocyclopentapyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-fluoro-4-methyl-1H-indazole in Organic Light-Emitting Diodes (OLEDs)
Application Notes & Protocols
The following document provides a detailed overview of the potential applications of 5-fluoro-4-methyl-1H-indazole in the field of organic light-emitting diodes (OLEDs). While direct literature on the use of this compound as a standalone material in OLEDs is limited, its structure suggests its utility as a key building block in the synthesis of advanced organic electronic materials. This document outlines the general principles, synthesis strategies, and device fabrication protocols relevant to the use of indazole derivatives in OLEDs, providing a framework for researchers and scientists in materials science and drug development.
Indazole derivatives are a class of heterocyclic compounds that have garnered significant interest in materials science due to their unique electronic and photophysical properties. The indazole core, with its fused pyrazole and benzene rings, provides a rigid and planar structure that can be readily functionalized to tune its electronic properties. The introduction of a fluorine atom and a methyl group at the 5- and 4-positions, respectively, in this compound can influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its charge transport characteristics. These modifications make it an attractive scaffold for designing novel host and emitter materials for high-performance OLEDs.
The fluorine substitution is known to lower the HOMO and LUMO levels, which can improve the stability and electron injection properties of the resulting material. The methyl group can enhance solubility and influence the solid-state packing of the molecules, which is crucial for achieving high charge mobility and preventing aggregation-caused quenching of luminescence.
Data Presentation
Due to the limited availability of specific performance data for OLEDs incorporating this compound in the public domain, a quantitative data table cannot be provided at this time. Research in this specific area is likely in the early stages or proprietary. The table below is a representative template that would be used to summarize such data once it becomes available.
| Material Derivative | Role in OLED | EQEmax (%) | CEmax (cd/A) | PEmax (lm/W) | λEL (nm) | CIE (x, y) |
| TBD | Host | - | - | - | - | - |
| TBD | Emitter | - | - | - | - | - |
| EQEmax: Maximum External Quantum Efficiency; CEmax: Maximum Current Efficiency; PEmax: Maximum Power Efficiency; λEL: Electroluminescence Peak; CIE: Commission Internationale de l'Éclairage color coordinates; TBD: To Be Determined. |
Experimental Protocols
The following protocols provide a general framework for the synthesis of a hypothetical OLED material derived from this compound and the subsequent fabrication of an OLED device.
Protocol 1: Synthesis of a Hypothetical Indazole-Based Emitter
This protocol describes a representative Suzuki coupling reaction to synthesize a more complex emitter molecule from a bromo-functionalized derivative of this compound.
Materials:
-
1-bromo-5-fluoro-4-methyl-1H-indazole (or a similar halogenated derivative)
-
A suitable boronic acid or boronic ester coupling partner (e.g., a pyrene or carbazole boronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask, combine 1-bromo-5-fluoro-4-methyl-1H-indazole (1.0 eq.), the boronic acid/ester (1.2 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Add the palladium catalyst (0.05 eq.) to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final indazole-based emitter.
-
Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol details the fabrication of a standard multilayer OLED device using thermal evaporation.
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Cleaning solvents: Deionized water, acetone, isopropanol
-
Organic materials:
-
Hole Injection Layer (HIL): e.g., HAT-CN
-
Hole Transport Layer (HTL): e.g., TAPC
-
Emissive Layer (EML): Host material co-evaporated with the synthesized indazole-based emitter
-
Electron Transport Layer (ETL): e.g., TPBi
-
Electron Injection Layer (EIL): e.g., LiF
-
-
Cathode material: Aluminum (Al)
-
Thermal evaporation system
-
Shadow masks for patterning the cathode
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially by thermal evaporation at a rate of 1-2 Å/s:
-
HIL (e.g., HAT-CN, 10 nm)
-
HTL (e.g., TAPC, 40 nm)
-
EML (e.g., Host:Indazole Emitter, 95:5 wt%, 20 nm)
-
ETL (e.g., TPBi, 30 nm)
-
EIL (e.g., LiF, 1 nm)
-
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the aluminum cathode (100 nm) through a shadow mask to define the active area of the device. The deposition rate for Al should be around 5-10 Å/s.
-
-
Encapsulation:
-
Transfer the fabricated device to a nitrogen-filled glovebox.
-
Encapsulate the device using a glass lid and a UV-curable epoxy resin to protect it from atmospheric moisture and oxygen.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photodiode.
-
Record the electroluminescence (EL) spectrum using a spectrometer.
-
Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency from the measured data.
-
Visualizations
The following diagrams illustrate the described experimental workflows and logical relationships.
Caption: Synthetic workflow for an indazole-based OLED material.
Caption: OLED device fabrication workflow.
Caption: General multilayer OLED device structure.
Application Notes and Protocols for the Scale-up Synthesis of 5-fluoro-4-methyl-1H-indazole for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1][2] These compounds have demonstrated a wide range of biological activities, including anti-inflammatory, anti-tumor, and kinase inhibitory effects.[1][3] 5-fluoro-4-methyl-1H-indazole is a promising, yet under-investigated, substituted indazole with potential applications in drug discovery. The provision of a robust and scalable synthetic route is crucial for enabling comprehensive preclinical evaluation, which requires gram-to-kilogram quantities of high-purity material.
These application notes provide a detailed, proposed protocol for the scale-up synthesis of this compound, suitable for supplying preclinical studies. The outlined process is designed to be efficient and scalable, with a focus on producing a final Active Pharmaceutical Ingredient (API) that meets the stringent purity requirements for in vivo evaluation.[4][5] The protocol covers the chemical synthesis, purification, and analytical quality control necessary for producing a well-characterized drug substance.
Proposed Synthetic Pathway
The proposed synthesis is a multi-step process commencing from the commercially available starting material, 4-fluoro-3-methylaniline. The key transformation involves a diazotization followed by an intramolecular cyclization to form the indazole ring system. This approach is adapted from established methods for indazole synthesis, including a patented procedure for a structurally related bromo-indazole derivative.[6]
Caption: Proposed synthetic route for this compound.
Quantitative Data for a Representative Scale-Up Batch
The following table summarizes the expected inputs and outputs for a representative laboratory scale-up synthesis, targeting approximately 100 grams of the final product.
| Step | Compound | Role | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Expected Yield (%) | Expected Purity (by HPLC) |
| 1 | 4-Fluoro-3-methylaniline | Starting Material | 125.15 | 1.00 | 125 g | - | >98% |
| Acetic Anhydride | Reagent | 102.09 | 1.10 | 112 g (104 mL) | - | - | |
| N-(4-fluoro-3-methylphenyl)acetamide | Intermediate 1 | 167.18 | - | ~159 g | ~95% | >97% | |
| 2 | N-(4-fluoro-3-methylphenyl)acetamide | Starting Material | 167.18 | 0.95 | 159 g | - | >97% |
| Isoamyl Nitrite | Reagent | 117.15 | 1.43 | 167 g (192 mL) | - | - | |
| 1-Acetyl-5-fluoro-4-methyl-1H-indazole | Intermediate 2 | 192.18 | - | ~111 g | ~61% | >95% | |
| 3 | 1-Acetyl-5-fluoro-4-methyl-1H-indazole | Starting Material | 192.18 | 0.58 | 111 g | - | >95% |
| Sodium Hydroxide | Reagent | 40.00 | 1.16 | 46.4 g | - | - | |
| This compound (Crude) | Crude Product | 150.15 | - | ~82 g | ~94% | ~95% | |
| Purification | This compound (Crude) | Input | 150.15 | 0.55 | 82 g | - | ~95% |
| This compound (API) | Final Product | 150.15 | - | ~74 g | ~90% (recovery) | >99.0% |
Experimental Protocols
Step 1: Acetylation of 4-Fluoro-3-methylaniline
-
Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-fluoro-3-methylaniline (125 g, 1.00 mol) and dichloromethane (1 L).
-
Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add acetic anhydride (112 g, 1.10 mol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Work-up: Quench the reaction by slowly adding 500 mL of water. Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 300 mL) and then with brine (300 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(4-fluoro-3-methylphenyl)acetamide as a solid.
Step 2: Diazotization and Cyclization
-
Reaction Setup: In a 3 L multi-necked flask equipped with a mechanical stirrer, a condenser, and a thermometer, dissolve the crude N-(4-fluoro-3-methylphenyl)acetamide (159 g, 0.95 mol) in toluene (1.5 L).
-
Heating: Heat the solution to 110 °C.
-
Reagent Addition: Slowly add isoamyl nitrite (167 g, 1.43 mol) dropwise over 1 hour, maintaining the temperature at 110 °C.
-
Reaction: After the addition, maintain the reaction at 110 °C for 3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene. The resulting residue is crude 1-acetyl-5-fluoro-4-methyl-1H-indazole.
Step 3: Deprotection
-
Reaction Setup: To a 3 L flask, add the crude 1-acetyl-5-fluoro-4-methyl-1H-indazole (111 g, 0.58 mol), methanol (600 mL), and water (600 mL).
-
Reagent Addition: Add a solution of sodium hydroxide (46.4 g, 1.16 mol) in water (1 L) to the mixture.
-
Reaction: Stir the mixture at room temperature for 12 hours.
-
Work-up: Add 1 L of water and continue stirring for 30 minutes. A precipitate will form.
-
Isolation: Collect the solid by filtration, wash the filter cake thoroughly with water, and dry under vacuum to obtain crude this compound.
Purification Protocol: Recrystallization
-
Dissolution: Dissolve the crude this compound (82 g) in a minimal amount of hot ethyl acetate (approx. 400-500 mL).
-
Crystallization: Slowly add hexanes (approx. 800-1000 mL) to the hot solution until it becomes cloudy. Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) for 4 hours to complete crystallization.
-
Isolation: Collect the purified crystals by filtration, wash with a cold 1:3 mixture of ethyl acetate/hexanes, and dry under vacuum at 40 °C to a constant weight.
Quality Control and Analytical Methods
Adherence to Good Manufacturing Practices (GMP) is essential for producing API for preclinical trials.[7] Rigorous quality control is necessary to ensure the identity, strength, purity, and safety of the drug substance.[4][8]
Caption: Quality control workflow for the final API.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 95% B over 15 minutes, hold at 95% B for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Acceptance Criteria: Purity ≥ 99.0%, no single impurity > 0.1%.
Protocol 2: Identity Confirmation by LC-MS
-
System: Waters ACQUITY UPLC with SQ Detector 2 or equivalent.
-
Method: Use the same chromatographic conditions as the HPLC method.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode.
-
Expected Mass: [M+H]⁺ = 151.06.
-
Acceptance Criteria: The major peak must correspond to the expected mass-to-charge ratio.
Protocol 3: Structural Confirmation by NMR
-
Instrument: Bruker 400 MHz spectrometer or equivalent.
-
Solvent: DMSO-d₆.
-
¹H NMR: Acquire standard proton spectrum. The spectrum should be consistent with the structure of this compound.
-
¹⁹F NMR: Acquire standard fluorine spectrum. A single resonance corresponding to the fluorine atom should be observed.
-
Acceptance Criteria: The obtained spectra must be consistent with the reference standard and the proposed chemical structure.
Potential Biological Target: Tyrosine Kinase Signaling
Many indazole-containing compounds are known to be potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.[1] A common target is the tyrosine kinase family, which, when dysregulated, can lead to uncontrolled cell growth and cancer. The diagram below illustrates a simplified tyrosine kinase signaling pathway that could be a potential target for this compound.
Caption: Potential inhibition of a tyrosine kinase signaling pathway.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How GMP Helps Maintain Drug Quality During Preclinical and Clinical Trials – Pharma GMP [pharmagmp.in]
- 5. biobostonconsulting.com [biobostonconsulting.com]
- 6. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 7. agnopharma.com [agnopharma.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: [¹⁸F]5-fluoro-4-methyl-1H-indazole as a Potential PET Imaging Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, albeit hypothetical, framework for the radiosynthesis and evaluation of [¹⁸F]5-fluoro-4-methyl-1H-indazole, a novel potential positron emission tomography (PET) tracer. The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing affinity for a wide range of biological targets. The introduction of the positron-emitting radionuclide Fluorine-18 ([¹⁸F]) enables non-invasive in vivo imaging, facilitating preclinical and clinical research in areas such as oncology, neurobiology, and cardiology.
Hypothetical Biological Target and Signaling Pathway: Kinase Inhibition
For the purpose of this application note, we hypothesize that this compound is a ligand for a specific intracellular protein kinase, such as a Glycogen Synthase Kinase 3 (GSK-3) or a cyclin-dependent kinase (CDK), which are often dysregulated in cancer and neurodegenerative diseases. Upon entering the cell, the tracer would bind to the ATP-binding pocket of the target kinase, inhibiting its downstream signaling.
Hypothetical kinase inhibition signaling pathway.
Radiolabeling of [¹⁸F]this compound
The radiosynthesis of [¹⁸F]this compound is proposed via a nucleophilic aromatic substitution (SNAr) reaction on a suitable precursor. For this purpose, a precursor with a good leaving group at the 5-position is required, such as a nitro or a trimethylammonium group. The following protocol outlines the synthesis using a 5-nitro precursor.
Experimental Workflow
The overall workflow for the production of [¹⁸F]this compound involves the production of [¹⁸F]fluoride, the radiolabeling reaction, purification, and formulation for injection.
Workflow for radiosynthesis and quality control.
Data Presentation
The following table summarizes the expected quantitative data for the radiosynthesis of [¹⁸F]this compound based on the described protocol. These values are derived from typical outcomes for similar SNAr reactions in PET tracer production.
| Parameter | Value |
| Radiochemical Yield (decay-corrected) | 25-40% |
| Radiochemical Purity | >98% |
| Molar Activity (at end of synthesis) | 70-150 GBq/µmol |
| Total Synthesis Time | 50-60 minutes |
| pH of Final Product | 5.5 - 7.0 |
Experimental Protocols
Materials and Reagents:
-
Precursor: 4-methyl-5-nitro-1H-indazole
-
[¹⁸F]Fluoride in [¹⁸O]H₂O
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous, HPLC grade)
-
Dimethyl Sulfoxide (DMSO, anhydrous)
-
Water for Injection (WFI)
-
Ethanol (USP grade)
-
0.9% Sodium Chloride for Injection (USP)
-
Sterile filters (0.22 µm)
-
Sep-Pak C18 cartridges
Protocol for Automated Radiosynthesis:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Bombard a target containing [¹⁸O]H₂O with protons in a cyclotron to produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction.[1][2]
-
Transfer the aqueous [¹⁸F]fluoride solution to the synthesis module and trap it on a quaternary methyl ammonium (QMA) anion-exchange cartridge.
-
Elute the trapped [¹⁸F]fluoride from the cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 (5 mg in 1 mL acetonitrile) and potassium carbonate (1 mg in 0.2 mL WFI).
-
-
Azeotropic Drying:
-
Heat the reaction vessel to 110°C under a stream of nitrogen to azeotropically remove the water with acetonitrile (2 x 0.5 mL). Ensure the [¹⁸F]K/K₂₂₂ complex is completely dry.
-
-
Radiolabeling Reaction:
-
Dissolve the 4-methyl-5-nitro-1H-indazole precursor (2-3 mg) in 1 mL of anhydrous DMSO.
-
Add the precursor solution to the dried [¹⁸F]K/K₂₂₂ complex in the reaction vessel.
-
Seal the vessel and heat to 150°C for 15 minutes to facilitate the nucleophilic aromatic substitution.[3]
-
-
Purification:
-
Cool the reaction vessel to room temperature and quench the reaction by adding 4 mL of WFI.
-
Load the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18, 10 µm, 250 x 10 mm).
-
Elute with a mobile phase of acetonitrile/water (e.g., 40:60 v/v) at a flow rate of 4 mL/min.
-
Monitor the eluate with a UV detector (at an appropriate wavelength, e.g., 254 nm) and a radioactivity detector.
-
Collect the fraction corresponding to the [¹⁸F]this compound peak.
-
-
Formulation:
-
Dilute the collected HPLC fraction with 50 mL of WFI.
-
Pass the diluted solution through a C18 Sep-Pak cartridge to trap the product.
-
Wash the cartridge with 10 mL of WFI to remove any residual HPLC solvents.
-
Elute the final product from the cartridge with 1 mL of ethanol (USP) followed by 9 mL of 0.9% sodium chloride for injection.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
Quality Control:
-
Radiochemical Purity and Identity: Analyze a sample of the final product using analytical HPLC with both UV and radioactivity detectors. Co-inject with a non-radioactive standard of this compound to confirm identity by retention time.
-
Molar Activity: Calculate from the total radioactivity and the mass of the product determined from the analytical HPLC chromatogram (calibrated with the non-radioactive standard).
-
pH: Measure the pH of the final formulation using a calibrated pH meter or pH strips.
-
Residual Solvents: Analyze for residual acetonitrile and ethanol using gas chromatography (GC) to ensure levels are below USP limits.
-
Radionuclidic Purity: Use a gamma-ray spectrometer to confirm that the only radionuclide present is ¹⁸F (511 keV peak) and check for long-lived impurities.
-
Sterility and Endotoxin Testing: Perform standard tests to ensure the product is sterile and pyrogen-free before administration.
References
- 1. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openmedscience.com [openmedscience.com]
- 3. Radiosynthesis and evaluation of 4-(6-[18F]Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine as a novel radiotracer candidate targeting leucine-rich repeat kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Click Chemistry with Azido-Derivatives of 5-Fluoro-4-Methyl-1H-Indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-fluoro-4-methyl-1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] Its unique chemical properties and ability to form key interactions with biological targets make it a valuable building block in drug discovery.[4] Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a robust and efficient method for the derivatization of such scaffolds.[5] This reaction's high yield, stereospecificity, and tolerance of a wide range of functional groups make it an ideal tool for generating libraries of novel compounds for biological screening.[6][7]
These application notes provide a detailed protocol for the click chemistry reaction of a hypothetical azido-derivative of this compound with various alkynes. The protocols cover the synthesis of the azido-indazole precursor and the subsequent CuAAC reaction.
Synthesis of Azido-Derivatives
A plausible synthetic route to an azido-derivative of this compound begins with a halogenated precursor, such as 5-bromo-4-fluoro-1H-indazole. The synthesis of this precursor can be achieved starting from 3-fluoro-2-methylaniline through a sequence of bromination, ring closure, and deprotection reactions.[8] The subsequent conversion of the bromo-group to an azido-group can be accomplished via nucleophilic aromatic substitution.
Experimental Workflow for Synthesis of 3-Azido-5-fluoro-4-methyl-1H-indazole
Caption: Hypothetical workflow for the synthesis of an azido-indazole derivative.
Experimental Protocols
Protocol 1: Synthesis of 1-(Azidomethyl)-5-fluoro-4-methyl-1H-indazole (Hypothetical)
This protocol describes a hypothetical synthesis of an N-alkylated azido-indazole.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
1-Bromo-2-chloroethane
-
Sodium azide
-
Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Alkylation: To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C. Stir the mixture for 30 minutes. Add 1-bromo-2-chloroethane (1.5 eq) and allow the reaction to warm to room temperature and stir for 16 hours.
-
Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (hexanes/ethyl acetate gradient) to yield 1-(2-chloroethyl)-5-fluoro-4-methyl-1H-indazole.
-
Azidation: Dissolve the chlorinated intermediate (1.0 eq) in DMF and add sodium azide (3.0 eq). Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Final Work-up: Cool the reaction to room temperature, add water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford 1-(azidomethyl)-5-fluoro-4-methyl-1H-indazole.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general procedure for the click reaction between the azido-indazole and a terminal alkyne.[9][10]
Materials:
-
1-(Azidomethyl)-5-fluoro-4-methyl-1H-indazole
-
Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for aqueous reactions)
-
Solvent (e.g., t-BuOH/H₂O, DMSO, DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a reaction vial, dissolve 1-(azidomethyl)-5-fluoro-4-methyl-1H-indazole (1.0 eq) and the terminal alkyne (1.1 eq) in the chosen solvent system (e.g., 1:1 t-BuOH/H₂O).
-
Catalyst Addition: In a separate vial, prepare a fresh solution of sodium L-ascorbate (0.2 eq) in water. In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
Reaction Initiation: Add the sodium L-ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. If using THPTA, pre-mix it with the CuSO₄ solution.
-
Reaction Progress: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-12 hours.[9]
-
Work-up: Once the reaction is complete, dilute with water and extract with DCM. Wash the organic layer with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,2,3-triazole derivative.
Data Presentation
The following table summarizes representative quantitative data for the CuAAC reaction with various alkynes, based on typical outcomes for this type of reaction.[9]
| Alkyne Partner | Reaction Time (h) | Solvent System | Catalyst Loading (mol%) | Yield (%) | Purity (%) |
| Phenylacetylene | 4 | t-BuOH/H₂O | 5 | 95 | >98 |
| Propargyl alcohol | 2 | H₂O (with THPTA) | 5 | 92 | >99 |
| 1-Octyne | 8 | DMSO | 5 | 88 | >97 |
| 4-Ethynylanisole | 5 | t-BuOH/H₂O | 5 | 93 | >98 |
| 3-Ethynylthiophene | 6 | DMF | 5 | 85 | >96 |
Visualizations
Click Chemistry Reaction Scheme
Caption: General scheme of the CuAAC reaction.
Potential Application in Kinase Inhibition Signaling Pathway
Indazole derivatives are known to act as kinase inhibitors.[3] The triazole linkage formed via click chemistry can be used to append various functionalities that can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule.
Caption: Inhibition of a generic kinase signaling pathway by an indazole derivative.
Conclusion
The combination of the privileged this compound scaffold with the efficiency and versatility of click chemistry provides a powerful platform for the discovery of novel bioactive molecules. The protocols and data presented herein offer a comprehensive guide for researchers to explore the chemical space around this important heterocyclic core, facilitating the development of new therapeutic agents.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. caribjscitech.com [caribjscitech.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-fluoro-4-methyl-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-fluoro-4-methyl-1H-indazole synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The synthesis of this compound can be approached through several methods, with the most common being adaptations of classical indazole syntheses. A plausible and effective route is the diazotization of 4-fluoro-3-methylaniline followed by cyclization. Another widely used method is the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.
Q2: What are the critical starting materials for the synthesis, and how does their purity affect the yield?
A2: For the diazotization route, the key starting material is 4-fluoro-3-methylaniline. For the Fischer indole synthesis, the corresponding (4-fluoro-3-methylphenyl)hydrazine would be required. The purity of these starting materials is crucial for obtaining a high yield and minimizing side products. Impurities can interfere with the reaction and lead to the formation of undesired byproducts, complicating purification and reducing the overall yield. It is highly recommended to use starting materials of the highest possible purity or to purify them before use.
Q3: What are the typical yields for the synthesis of this compound?
A3: The yield of this compound is highly dependent on the chosen synthetic route and the optimization of reaction conditions. While specific yield data for this exact molecule is not extensively published, analogous syntheses of similar fluorinated indazoles suggest that yields can range from moderate to high (40-80%) upon careful optimization of reaction parameters such as temperature, reaction time, and catalyst choice.
Q4: How can the final product, this compound, be effectively purified?
A4: Purification of this compound typically involves standard laboratory techniques. The crude product obtained after work-up can often be purified by recrystallization from a suitable solvent or solvent mixture. Column chromatography on silica gel is another effective method for removing impurities and isolating the pure compound. The choice of eluent for chromatography will depend on the polarity of the product and any impurities present.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Incomplete diazotization of the starting aniline. | - Ensure the reaction temperature is kept low (typically 0-5 °C) during the addition of sodium nitrite. - Use a slight excess of sodium nitrite. - Check the purity of the starting aniline. |
| Inefficient cyclization. | - Optimize the temperature and reaction time for the cyclization step. - Screen different solvents for the cyclization reaction. - In the case of Fischer indole synthesis, consider using a stronger acid catalyst. | |
| Formation of Multiple Products (Poor Selectivity) | Side reactions due to incorrect temperature control. | - Maintain strict temperature control throughout the reaction, especially during exothermic steps. |
| Isomer formation in Fischer indole synthesis. | - The choice of ketone or aldehyde in the Fischer synthesis determines the substitution pattern. Ensure the correct carbonyl compound is used. | |
| Over-alkylation or other side reactions of the indazole ring. | - Use a suitable protecting group for the indazole nitrogen if subsequent reactions are planned. | |
| Difficulty in Product Isolation/Purification | Product is an oil or does not crystallize easily. | - Attempt purification by column chromatography. - Try different solvent systems for recrystallization. - Consider converting the product to a crystalline salt for easier handling and purification. |
| Presence of persistent impurities. | - Identify the impurities by analytical techniques (e.g., NMR, MS) to understand their origin and devise a targeted purification strategy. - An acid-base extraction might be effective in removing certain types of impurities. |
Experimental Protocols
The following is a proposed experimental protocol for the synthesis of this compound based on analogous procedures for similar compounds. Researchers should perform small-scale trials to optimize conditions for their specific setup.
Proposed Synthesis of this compound via Diazotization and Cyclization
This proposed method is adapted from the synthesis of 5-bromo-4-fluoro-1H-indazole.[1]
Step 1: Diazotization of 4-fluoro-3-methylaniline
-
Dissolve 4-fluoro-3-methylaniline in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid) in a reaction vessel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for a specified time (e.g., 30-60 minutes) to ensure complete formation of the diazonium salt.
Step 2: Cyclization to this compound
-
To the solution containing the in-situ generated diazonium salt, carefully add a reducing agent (e.g., stannous chloride in concentrated hydrochloric acid) at a low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 60-80 °C) for several hours to facilitate cyclization.
-
Monitor the reaction progress by an appropriate analytical method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to an alkaline pH.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following table summarizes typical reaction parameters that can be optimized for the synthesis of fluorinated indazoles, based on literature for analogous compounds.[1]
| Parameter | Condition A | Condition B | Condition C | Effect on Yield |
| Cyclization Temperature | 60 °C | 80 °C | 100 °C | Higher temperatures may increase the reaction rate but can also lead to decomposition and lower yields. Optimal temperature needs to be determined experimentally. |
| Reaction Time | 2 hours | 6 hours | 12 hours | Longer reaction times may be necessary for complete conversion, but can also increase the formation of byproducts. Reaction progress should be monitored. |
| Solvent for Cyclization | Acetic Acid | Toluene | DMF | The choice of solvent can significantly impact the solubility of intermediates and the reaction rate. A screening of solvents is recommended. |
| Base for Deprotection (if applicable) | K₂CO₃ | NaOH | NaHCO₃ | The strength of the base can affect the rate and completeness of the deprotection step. Milder bases may require longer reaction times. |
Mandatory Visualizations
Experimental Workflow
Caption: A proposed workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A troubleshooting decision tree for addressing low yield in the synthesis.
References
Technical Support Center: Purification of 5-Fluoro-4-methyl-1H-indazole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 5-fluoro-4-methyl-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can originate from starting materials, intermediates, and side reactions. Based on typical indazole syntheses, potential impurities include:
-
Unreacted starting materials: Such as precursors to the indazole ring.
-
Positional isomers: Formation of other isomers during the cyclization step.
-
Byproducts from side reactions: Depending on the synthetic route, these can include products of over-methylation, de-fluorination, or oxidation.
-
Residual solvents: Solvents used in the reaction and work-up, such as acetonitrile, ethyl acetate, or cyclohexane.[1]
-
Reagents: Leftover reagents from the synthesis, for example, N-bromosuccinimide if a bromination step is involved in a related synthesis.[1]
Q2: My purified this compound shows discoloration (e.g., yellow or brown). What could be the cause?
A2: Discoloration often indicates the presence of trace impurities, which may include oxidized species or polymeric byproducts. Indazole derivatives can be sensitive to air, light, and prolonged exposure to heat.[2] To minimize discoloration, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when practical and protect it from light.[2]
Q3: What are the recommended storage conditions for this compound to maintain its purity?
A3: To ensure the long-term stability and purity of this compound, it should be stored in a cool, dry, and dark place.[2] For optimal preservation, storing at -20°C under an inert atmosphere in a tightly sealed container is recommended.[2]
Troubleshooting Guides
Problem 1: Low Purity After Initial Synthesis
Symptoms:
-
Broad melting point range.
-
Multiple spots on Thin Layer Chromatography (TLC).
-
Presence of significant impurity peaks in analytical data (e.g., HPLC, NMR).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress closely using TLC or HPLC to ensure full conversion of the starting material. If the reaction has stalled, consider adjusting the reaction time, temperature, or reagent stoichiometry. |
| Formation of side products | Optimize reaction conditions (temperature, solvent, catalyst) to minimize the formation of byproducts. A lower temperature might increase selectivity. |
| Inefficient work-up | During the aqueous work-up, ensure the pH is adjusted correctly to separate acidic or basic impurities. Perform multiple extractions with an appropriate organic solvent to maximize the recovery of the desired product. |
Problem 2: Difficulty in Removing a Persistent Impurity
Symptoms:
-
An impurity peak remains in the HPLC or NMR spectrum even after initial purification attempts.
-
The impurity has a similar polarity to the product, making separation by column chromatography challenging.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Isomeric impurity | Isomers often have very similar polarities. Consider using a different stationary phase for column chromatography (e.g., alumina instead of silica gel) or a different solvent system to improve separation. Preparative HPLC with a high-resolution column may be necessary. |
| Co-crystallization | If recrystallization is the chosen method, the impurity may be co-crystallizing with the product. Try a different recrystallization solvent or a solvent pair. A slow cooling rate can sometimes improve crystal purity. |
| Thermally labile impurity | If the impurity is formed during purification at elevated temperatures (e.g., distillation or high-temperature recrystallization), consider using purification methods that can be performed at room temperature, such as flash column chromatography. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and the choice of solvent may need to be optimized.
1. Solvent Screening:
- Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Good solvents for recrystallization will show low solubility at room temperature and high solubility at elevated temperatures. Potential solvents to screen include ethanol, methanol, acetone, ethyl acetate/hexane mixtures, and toluene.[3][4]
2. Recrystallization Procedure:
- Place the crude this compound in an Erlenmeyer flask.
- Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
- If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
- Allow the solution to cool slowly to room temperature.
- Further cool the flask in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum.
Protocol 2: Column Chromatography Purification
1. TLC Analysis and Solvent System Selection:
- Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Spot the solution on a TLC plate and develop it with different solvent systems (e.g., varying ratios of hexane/ethyl acetate or dichloromethane/methanol) to find a system that gives good separation between the product and impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.
2. Column Packing:
- Choose an appropriately sized column based on the amount of crude material (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).[5]
- Prepare a slurry of silica gel in the initial, least polar eluent.
- Pack the column with the slurry, ensuring no air bubbles are trapped.
- Allow the silica to settle and then add a thin layer of sand on top.[5]
3. Sample Loading and Elution:
- Dissolve the crude product in a minimal amount of the appropriate solvent.
- Carefully load the sample onto the top of the silica gel bed.
- Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity if a gradient elution is required.
- Collect fractions and monitor them by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Example HPLC Purity Analysis Data
| Sample | Retention Time (min) | Peak Area (%) | Identity |
| Crude Product | 5.2 | 85.3 | This compound |
| 3.8 | 7.1 | Impurity A (e.g., starting material) | |
| 6.5 | 4.2 | Impurity B (e.g., isomer) | |
| 8.1 | 3.4 | Impurity C (e.g., byproduct) | |
| After Recrystallization | 5.2 | 98.9 | This compound |
| After Column Chromatography | 5.2 | 99.5 | This compound |
Note: This data is for illustrative purposes only.
Table 2: Example Recrystallization Solvent Screening
| Solvent | Solubility (Room Temp) | Solubility (Boiling) | Crystal Formation on Cooling | Purity Improvement (Example) |
| Ethanol | Low | High | Good | 85% -> 97% |
| Water | Insoluble | Insoluble | N/A | N/A |
| Toluene | Low | High | Good | 85% -> 96% |
| Hexane | Insoluble | Low | Poor | N/A |
| Ethyl Acetate | Moderate | High | Moderate | 85% -> 92% |
Note: This data is for illustrative purposes only.
Mandatory Visualizations
Caption: General workflow for the purification of this compound.
Caption: Potential sources of impurities in the synthesis of this compound.
References
- 1. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 2. echemi.com [echemi.com]
- 3. lookchem.com [lookchem.com]
- 4. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5-Fluoro-4-methyl-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 5-fluoro-4-methyl-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when synthesizing this compound?
A1: The most prevalent side reaction is the formation of the undesired 2H-indazole isomer, 6-fluoro-5-methyl-2H-indazole. The indazole ring has two nitrogen atoms where a substituent can attach, leading to annular tautomerism. While the 1H-isomer is generally more thermodynamically stable, the reaction conditions can significantly influence the ratio of the two products.[1][2]
Q2: My reaction seems to have stalled, and I'm isolating the hydrazone intermediate. What could be the cause?
A2: Incomplete cyclization is a common issue, often resulting from insufficient reaction temperature, incorrect choice of catalyst or solvent, or deactivation of the catalyst. The stability of the hydrazone intermediate can prevent it from efficiently converting to the final indazole product.[3][4]
Q3: I'm observing a significant amount of a byproduct that appears to be a reduced version of my starting material (e.g., a fluorotoluene derivative). Why is this happening?
A3: This is likely due to a competitive Wolf-Kishner reduction, especially if you are synthesizing the indazole directly from an o-fluorobenzaldehyde or ketone derivative with hydrazine under harsh conditions. This side reaction reduces the carbonyl group to a methyl group.
Q4: How can I distinguish between the desired this compound and its 2H-isomer?
A4: Spectroscopic methods such as NMR are typically the most effective for differentiating between the 1H and 2H isomers. In ¹H NMR, the chemical shift of the proton on the pyrazole ring can be indicative. For more definitive identification, 2D NMR techniques like HMBC and NOESY can elucidate the connectivity and spatial relationships. Chromatographic methods, such as HPLC, can also be used to separate the isomers, which may exhibit different retention times.
Q5: What are the best practices for purifying this compound from its 2H-isomer?
A5: Purification can often be achieved through careful column chromatography on silica gel. Additionally, recrystallization from a mixed solvent system, such as ethanol/water or acetone/water, can be an effective method for separating the two isomers, yielding a single isomer with high purity.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Indazole Product | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting materials or product. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize the reaction temperature; higher temperatures may be needed for cyclization, but be cautious of byproduct formation. - Ensure all reagents are pure and the reaction is performed under an inert atmosphere if necessary. |
| Formation of 2H-Indazole Isomer | - Reaction conditions favoring the kinetic product. - Inappropriate choice of base or solvent. | - To favor the thermodynamically more stable 1H-isomer, consider using sodium hydride (NaH) in an aprotic solvent like THF for N-alkylation steps.[1][6] - Adjusting the reaction temperature and time may also influence the isomer ratio. |
| Presence of Unreacted Hydrazone | - Insufficient energy for cyclization. - Catalyst issues (if applicable). | - Increase the reaction temperature or prolong the reaction time. - If using a catalyst for cyclization, ensure it is active and used in the correct loading. |
| Formation of Reduced Byproducts | - Use of harsh reducing conditions with hydrazine. | - If starting from a carbonyl compound, consider a two-step approach: first form the hydrazone under mild conditions, then cyclize. This can avoid the high temperatures that favor the Wolf-Kishner reduction. |
| Difficulty in Product Isolation/Purification | - Similar polarity of isomers and byproducts. | - Utilize a multi-component solvent system for column chromatography to improve separation. - Attempt recrystallization from various solvent mixtures to exploit differences in solubility between the desired product and impurities.[5] |
Experimental Protocols
Representative Synthesis of this compound from 2-Fluoro-3-methylaniline
This protocol is a representative method based on analogous syntheses of fluorinated indazoles.[7]
Step 1: Diazotization of 2-Fluoro-3-methylaniline
-
Dissolve 2-fluoro-3-methylaniline (1.0 eq) in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 10 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
Step 2: Reductive Cyclization
-
In a separate flask, prepare a solution of a suitable reducing agent (e.g., tin(II) chloride in concentrated hydrochloric acid).
-
Slowly add the cold diazonium salt solution to the reducing agent solution, keeping the temperature below 20 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or LC-MS).
-
Basify the reaction mixture with a concentrated aqueous base (e.g., NaOH or K₂CO₃) to a pH of 8-9.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.
Visualized Workflows and Relationships
Caption: Synthetic pathway for this compound and potential side reactions.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for 5-Fluoro-4-methyl-1H-indazole Derivatization
Welcome to the technical support center for the derivatization of 5-fluoro-4-methyl-1H-indazole. This guide is intended for researchers, scientists, and drug development professionals to provide practical troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and derivatization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing N-alkylation on this compound?
The main challenge in the N-alkylation of indazoles, including this compound, is controlling the regioselectivity.[1][2][3] The indazole anion is mesomeric, meaning that alkylation can occur at either the N1 or N2 position, often resulting in a mixture of regioisomers.[4] The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the electrophile, as well as steric and electronic effects of the substituents on the indazole ring.[2][3][5]
Q2: How do substituents at the C4 and C5 positions of the indazole ring influence N-alkylation?
Substituents on the indazole ring can significantly impact the N1/N2 ratio of alkylation products. While there is extensive literature on substituents at the C3 and C7 positions, the effects of the 4-methyl and 5-fluoro groups are less commonly documented. However, general principles suggest that the electronic effect of the fluorine atom and the steric hindrance from the methyl group will play a role. Electron-withdrawing groups can influence the nucleophilicity of the adjacent nitrogen atoms, potentially altering the regioselectivity.[3]
Q3: What are the recommended starting conditions for achieving high N1-regioselectivity?
For achieving high N1-regioselectivity in indazole alkylation, a common and effective method is the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).[1][2][3][5] This combination tends to favor the formation of the thermodynamically more stable N1-substituted product.[3] The reaction is typically performed by deprotonating the indazole with NaH at 0°C, followed by the addition of the alkylating agent.[2]
Q4: How can I favor the formation of the N2-substituted isomer?
Achieving N2-selectivity can be more challenging as the N1 isomer is often the thermodynamically favored product.[3] However, certain conditions can promote the formation of the N2-isomer. For instance, electron-withdrawing groups at the C7 position are known to strongly direct alkylation to the N2 position.[3] While this compound does not have a C7 substituent, exploring different solvent and base combinations may alter the N1/N2 ratio. Some studies have shown that solvent polarity can influence the outcome.[6] Additionally, specific synthetic routes that construct the indazole ring can provide regioselective access to 2H-indazoles.[3]
Troubleshooting Guides
Problem 1: Poor Regioselectivity (Mixture of N1 and N2 isomers)
Question: My N-alkylation of this compound is resulting in a nearly inseparable mixture of N1 and N2 isomers. How can I improve the selectivity for the N1 product?
Answer: Achieving high regioselectivity is a common challenge. The formation of both N1 and N2 alkylated isomers is influenced by a delicate balance of steric and electronic factors, along with the specific reaction conditions.[1][2][5]
Troubleshooting Strategies:
-
Choice of Base and Solvent: This is a critical factor. For preferential N1 alkylation, the combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective.[2][3][5] This system has been reported to provide high N1 regioselectivity for a variety of indazoles.[2][5]
-
Reaction Temperature: Lowering the reaction temperature during the addition of the alkylating agent may enhance selectivity.
-
Nature of the Electrophile: The structure of the alkylating agent can influence the regiochemical outcome.[5]
-
Thermodynamic vs. Kinetic Control: N1-substituted products are often the thermodynamically more stable isomers.[2][3] Ensuring the reaction conditions allow for equilibration may favor the N1 product.
Problem 2: Low Reaction Yield
Question: I am observing a low yield in my derivatization reaction, with a significant amount of unreacted starting material. What are the potential causes and solutions?
Answer: Low yields can stem from several factors, including incomplete deprotonation, insufficient reactivity of the electrophile, or side reactions.
Troubleshooting Strategies:
-
Base and Deprotonation: Ensure the base used is fresh and the reaction is carried out under anhydrous conditions, as bases like NaH are sensitive to moisture. Complete deprotonation is crucial before adding the electrophile.[1]
-
Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating to go to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purity of Reagents: Use high-purity starting materials, solvents, and reagents. Impurities can interfere with the reaction.
Problem 3: Formation of Byproducts
Question: Besides the desired product and regioisomer, I am observing unexpected spots on my TLC plate. What are the likely side reactions?
Answer: Byproduct formation can occur due to various reasons, including side reactions of the starting material or product degradation.
Troubleshooting Strategies:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation or other side reactions involving atmospheric gases.[1]
-
Control of Stoichiometry: Use a slight excess of the alkylating agent, but avoid a large excess which might lead to multiple derivatizations if other reactive sites are present.
-
Purification Method: Optimize the purification method (e.g., column chromatography) to effectively separate the desired product from byproducts.[1]
Data Presentation
Table 1: Illustrative Effect of Reaction Conditions on N1/N2 Regioselectivity for Indazole Alkylation
Note: This data is representative and based on general findings for indazole alkylation. Actual results for this compound may vary.
| Entry | Base | Solvent | Temperature (°C) | N1:N2 Ratio (Illustrative) | Yield (%) |
| 1 | NaH | THF | 25 | >95:5 | 85 |
| 2 | K₂CO₃ | DMF | 25 | 60:40 | 70 |
| 3 | Cs₂CO₃ | MeCN | 50 | 75:25 | 78 |
| 4 | NaH | DMF | 25 | 80:20 | 82 |
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation of this compound
Objective: To achieve high regioselectivity for the N1-alkylated product.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq) portion-wise at 0°C under an inert atmosphere (e.g., Nitrogen or Argon).[2]
-
Allow the resulting suspension to stir at room temperature for 30 minutes to ensure complete deprotonation.[2]
-
Cool the mixture back to 0°C and add the alkyl halide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the N1- and any minor N2-alkylated products.
Mandatory Visualization
Caption: A general experimental workflow for the N-alkylation of this compound.
Caption: A logical workflow for troubleshooting common issues in indazole derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of 5-fluoro-4-methyl-1H-indazole in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-fluoro-4-methyl-1H-indazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to the compound's poor solubility in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step for dissolving this compound for my experiments?
A1: The initial and most critical step is to prepare a high-concentration stock solution in a suitable water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common first choice due to its excellent ability to dissolve a wide range of organic molecules.[1] From this concentrated stock, you can make serial dilutions into your aqueous experimental medium. It is vital to ensure the final concentration of the organic solvent in your assay is low enough not to impact the biological system, typically below 0.5% v/v.
Q2: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer. What is happening and what can I do?
A2: This common issue is known as "precipitation upon dilution." It occurs because the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility. To address this, you can try several strategies:
-
Optimize the dilution process: Perform serial dilutions of the DMSO stock solution directly into the final aqueous buffer immediately before use. Vortex the solution immediately and vigorously after adding the stock to the buffer to minimize localized high concentrations that can initiate precipitation.[1]
-
Lower the final concentration: If experimentally feasible, reducing the final concentration of the compound in the assay may keep it below its solubility limit.
-
Use a co-solvent: Incorporating a co-solvent in your final buffer can increase the solubility of your compound.
Q3: Can adjusting the pH of my buffer help improve the solubility of this compound?
A3: Yes, for ionizable compounds, pH adjustment can be a very effective strategy. The indazole ring contains nitrogen atoms that can be protonated, making the molecule more soluble in acidic conditions. For weak bases, decreasing the pH (making it more acidic) generally increases solubility. It is recommended to perform a preliminary pH-solubility profile to determine the optimal pH for your specific experimental conditions.[1]
Q4: What are co-solvents and how can they be used to improve solubility?
A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous system, can increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent.[1] Common co-solvents used in biological assays include ethanol, propylene glycol (PG), and polyethylene glycol (PEG). The choice and final concentration of a co-solvent must be carefully validated to ensure it does not interfere with the biological assay or cause cellular toxicity.
Q5: Are there other formulation strategies I can use for highly insoluble indazole derivatives?
A5: For particularly challenging compounds, several advanced formulation strategies can be employed:
-
Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help to form micelles that encapsulate the hydrophobic compound and keep it in solution.
-
Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HPβCD) can form inclusion complexes with the inhibitor, creating a more water-soluble formulation.
-
Nanoparticle Formulations: Reducing the particle size of the compound to the nanometer range can significantly increase its surface area and dissolution rate.
Troubleshooting Guide
If you are experiencing solubility issues with this compound, follow this troubleshooting workflow.
Caption: A troubleshooting workflow for addressing solubility issues.
Quantitative Data Summary
| Compound | Solvent/Buffer | Solubility | Reference |
| Axitinib | Aqueous media (pH 1.1 to 7.8) | > 0.2 µg/mL | [2][3] |
| Axitinib | DMSO | ~2.5 mg/mL | [1] |
| Axitinib | Dimethyl formamide | ~0.25 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: Determine the mass of the compound needed to achieve the desired stock concentration (e.g., 10 mM).
-
Weigh the compound: Accurately weigh the calculated mass of the compound using a calibrated analytical balance and transfer it to a sterile tube.
-
Add DMSO: Add the appropriate volume of anhydrous, sterile DMSO to the tube.
-
Dissolve the compound: Vortex the tube for several minutes until the solid is completely dissolved. If necessary, brief sonication in a water bath or gentle warming (e.g., at 37°C) can be used to aid dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions by Serial Dilution
Objective: To prepare a working solution of this compound in an aqueous buffer from a DMSO stock, minimizing precipitation.
Materials:
-
High-concentration DMSO stock solution (from Protocol 1)
-
Desired sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Prepare the dilution: Directly add the required volume of the DMSO stock to the final volume of the aqueous buffer to achieve the desired working concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of buffer).
-
Immediate mixing: Immediately after adding the DMSO stock to the buffer, vortex the solution vigorously for at least 30 seconds to ensure rapid and uniform dispersion.
-
Vehicle control: Prepare a "vehicle control" by adding the same volume of DMSO to the same final volume of aqueous buffer. This is crucial for distinguishing the effects of the compound from any effects of the solvent.
-
Use immediately: It is recommended to use the freshly prepared working solution immediately to minimize the risk of precipitation over time.
Signaling Pathway and Experimental Workflow Diagrams
Many indazole derivatives function as kinase inhibitors, often targeting pathways involved in cell proliferation and survival, such as the BRAF/MEK/ERK pathway.
Caption: Simplified BRAF/MEK/ERK signaling pathway with the potential point of inhibition by an indazole derivative.
Caption: A general experimental workflow for a cell-based assay using a poorly soluble inhibitor.
References
Preventing degradation of 5-fluoro-4-methyl-1H-indazole during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5-fluoro-4-methyl-1H-indazole during storage.
Troubleshooting Guides
Issue: Discoloration or Change in Physical Appearance of the Compound
-
Question: My this compound, which was initially a white to off-white powder, has turned yellow or brown. What could be the cause?
-
Answer: Discoloration is a common indicator of chemical degradation. This can be caused by several factors, including exposure to light (photodegradation), reaction with atmospheric oxygen (oxidation), or exposure to elevated temperatures. The indazole ring system, being electron-rich, can be susceptible to oxidative degradation. It is crucial to store the compound under the recommended conditions to minimize these degradation pathways.
-
-
Question: I've noticed clumping or a change in the texture of the powder. What should I do?
-
Answer: Changes in the physical state, such as clumping, often indicate moisture absorption. This compound should be stored in a dry environment. Ensure the container is tightly sealed. If clumping is observed, the compound may have been exposed to humidity, which could also lead to hydrolytic degradation, although indazoles are generally stable to hydrolysis under neutral conditions.
-
Issue: Inconsistent Experimental Results
-
Question: I'm seeing unexpected peaks in my HPLC analysis of a sample from a previously opened bottle of this compound. Could this be degradation?
-
Answer: Yes, the appearance of new, unidentified peaks in your chromatogram is a strong indication of degradation. These peaks represent degradation products. To confirm this, you can perform a forced degradation study on a fresh sample and compare the resulting chromatograms. A well-developed, stability-indicating HPLC method is essential to separate and quantify the parent compound and its degradants.
-
-
Question: The biological activity of my compound seems to have decreased over time. Is this related to storage?
-
Answer: A loss of potency is a direct consequence of the degradation of the active compound. The degradation products may not have the same biological activity as the parent molecule. Proper storage is critical to maintain the chemical integrity and, consequently, the biological efficacy of this compound.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the optimal storage conditions for this compound?
-
A1: To ensure the long-term stability of this compound, it is recommended to store it under the conditions summarized in the table below. These conditions are designed to protect the compound from common degradation triggers.
-
-
Q2: What are the likely degradation pathways for this compound?
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A2: Based on the chemical structure and general reactivity of indazole derivatives, the most probable degradation pathways are oxidation and photodecomposition. The electron-rich indazole ring is susceptible to oxidation, which can be initiated by atmospheric oxygen. Aromatic fluorine and methyl groups can also influence the molecule's susceptibility to degradation. Exposure to UV or visible light can also provide the energy needed to initiate degradation reactions.
-
-
Q3: How can I monitor the stability of my this compound sample?
-
A3: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC), is the best way to monitor the stability of your compound. This method should be able to separate the intact this compound from any potential degradation products. Regular testing of stored samples will allow you to track any changes in purity over time.
-
-
Q4: What should I do if I suspect my compound has degraded?
-
A4: If you suspect degradation, it is advisable not to use the compound in critical experiments. You should first try to confirm the degradation by an analytical method like HPLC. If degradation is confirmed, the material should be properly discarded according to your institution's guidelines. To prevent future issues, review your storage and handling procedures.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerator) | Reduces the rate of potential thermally induced degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Minimizes the risk of oxidative degradation by displacing oxygen. |
| Light | Amber glass vial or protected from light | Prevents photodegradation caused by exposure to UV or visible light. |
| Moisture | Tightly sealed container in a desiccator | Prevents moisture absorption and potential hydrolysis. |
Table 2: Example Data from a Forced Degradation Study of this compound
| Stress Condition | Duration | Assay of this compound (%) | Total Impurities (%) |
| Control (25°C) | 24 hours | 99.8 | 0.2 |
| Acid (0.1 N HCl, 60°C) | 24 hours | 98.5 | 1.5 |
| Base (0.1 N NaOH, 60°C) | 24 hours | 97.2 | 2.8 |
| Oxidative (3% H₂O₂, 25°C) | 24 hours | 85.3 | 14.7 |
| Thermal (80°C) | 24 hours | 96.1 | 3.9 |
| Photolytic (UV light) | 24 hours | 90.7 | 9.3 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours. After incubation, neutralize the solution with 0.1 N NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 24 hours. After incubation, neutralize the solution with 0.1 N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Place the solid compound in a hot air oven at 80°C for 24 hours. After exposure, dissolve the compound in the solvent and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Photolytic Degradation: Expose the solid compound to UV light (254 nm) for 24 hours. After exposure, dissolve the compound in the solvent and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: Use a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Start with a gradient elution method using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance (this can be determined using a UV-Vis spectrophotometer).
-
Method Optimization: Inject the stressed samples from the forced degradation study. Adjust the gradient, flow rate, and mobile phase composition to achieve good separation between the parent peak and all degradation product peaks.
-
Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualization
Troubleshooting regioselectivity in functionalization of 5-fluoro-4-methyl-1H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the regioselective functionalization of 5-fluoro-4-methyl-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the functionalization of this compound?
The primary challenge in the functionalization of this compound, and indazoles in general, is controlling the regioselectivity of the reaction, particularly during N-alkylation. The indazole core possesses two nucleophilic nitrogen atoms, N1 and N2. Direct alkylation often yields a mixture of N1 and N2 substituted isomers, which can be difficult to separate.[1][2][3][4] The ratio of these isomers is highly sensitive to reaction conditions.[2]
Q2: Which nitrogen (N1 or N2) is generally more favored for substitution?
The 1H-indazole tautomer is typically more thermodynamically stable than the 2H-tautomer.[3][5][6][7] Consequently, under conditions that allow for thermodynamic equilibration, the N1-substituted product is often favored.[3][5][7] However, kinetic control can lead to the preferential formation of the N2-substituted product.[3]
Q3: How can I selectively achieve N1-alkylation?
High N1 selectivity is often achieved by using a strong hydride base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF).[1][2][5] This combination is thought to form a tight ion pair between the indazolide anion and the sodium cation, which coordinates with the N2 nitrogen, sterically hindering attack at that position and directing the electrophile to N1.[2] Another effective method is using cesium carbonate (Cs₂CO₃) in dioxane at elevated temperatures, which has been reported to give excellent yields of the N1-alkylated product.[6][8]
Q4: What conditions favor selective N2-alkylation?
Selective N2-alkylation can often be achieved under Mitsunobu conditions, using reagents like triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD).[4][5] Another powerful method involves the use of trifluoromethanesulfonic acid (TfOH) or copper(II) triflate as catalysts with alkyl 2,2,2-trichloroacetimidates as the alkylating agents, which has been shown to be highly selective for the N2 position.[9][10][11][12] Additionally, the presence of a bulky substituent at the C7 position can sterically block the N1 position, thereby promoting N2-alkylation.[1][3][5]
Q5: How do substituents on the indazole ring affect regioselectivity?
Substituents can have significant electronic and steric effects on the regioselectivity of N-alkylation.[1][5]
-
C3-Position: Electron-withdrawing groups at the C3 position generally enhance N1-selectivity, especially when using NaH in THF.[2][5]
-
C7-Position: Electron-withdrawing groups like -NO₂ or -CO₂Me at the C7 position can lead to excellent N2 regioselectivity.[1][5] Conversely, bulky substituents at C7 can sterically hinder the N1 position, favoring N2-alkylation.[13]
For this compound, the 4-methyl group may exert a modest steric influence, but the electronic effect of the 5-fluoro group is also a key consideration.
Q6: How can I confirm the regiochemistry of my N-alkylated indazole products?
The most definitive method for distinguishing between N1 and N2 isomers is through nuclear magnetic resonance (NMR) spectroscopy, particularly using Heteronuclear Multiple Bond Correlation (HMBC) experiments. For an N1-substituted indazole, a correlation between the protons of the alkyl group's α-carbon and the C7a carbon of the indazole ring can be observed. In contrast, for an N2-substituted indazole, a correlation is typically seen between the α-carbon protons and the C3 carbon.[5] Other spectroscopic techniques like IR, UV-Vis, and mass spectrometry can also provide supporting evidence.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Insufficiently strong base. 2. Poor solubility of the indazole or its salt. 3. Inactive alkylating agent. 4. Steric hindrance. | 1. Switch to a stronger base (e.g., NaH instead of K₂CO₃). 2. Use a different solvent system (e.g., DMF or dioxane for carbonate bases). 3. Use a more reactive electrophile (e.g., an alkyl iodide or tosylate). 4. Increase reaction temperature and/or time. |
| Poor N1:N2 Regioselectivity | 1. Reaction conditions favor a mixture of kinetic and thermodynamic products. 2. Use of polar aprotic solvents (e.g., DMF) with carbonate bases often gives mixtures.[2] 3. The specific substituents on your indazole may electronically or sterically disfavor high selectivity under the chosen conditions. | 1. For N1 selectivity, use the NaH/THF system, which is widely reported to give high N1 preference.[2][5] 2. For N2 selectivity, consider Mitsunobu conditions or acid-catalyzed alkylation with trichloroacetimidates.[4][5][9][10][11][12] 3. Allow for longer reaction times under conditions that favor thermodynamic equilibration to potentially increase the ratio of the more stable N1 isomer.[5][7] |
| Difficulty Separating N1/N2 Isomers | The N1 and N2 isomers often have very similar polarities, making chromatographic separation challenging.[2][10][11] | 1. Optimize the reaction to maximize the formation of the desired isomer, thereby simplifying purification.[2] 2. Employ high-performance column chromatography with a shallow solvent gradient. 3. Consider derivatizing the mixture to alter the polarity of one isomer, facilitating separation, followed by a deprotection step. |
| Side Reactions (e.g., C-H functionalization) | While less common under standard N-alkylation conditions, certain transition metal catalysts can promote C-H activation and functionalization at positions like C3 or C7.[14][15][16] | 1. Ensure the reaction is free from transition metal contaminants. 2. Stick to well-established N-alkylation protocols that do not involve catalysts known to promote C-H activation. |
Data Presentation: Regioselectivity under Various Conditions
The following tables summarize typical outcomes for indazole N-alkylation based on literature precedents. Note that the exact ratios for this compound may vary.
Table 1: Conditions Favoring N1-Alkylation
| Base | Solvent | Temperature | Typical N1:N2 Ratio | Reference |
| NaH | THF | 0 °C to rt | >95:5 | [1][5] |
| Cs₂CO₃ | Dioxane | 90 °C | >95:5 | [6][8] |
| K₂CO₃ | DMF | rt to 120 °C | ~1.5:1 to 1:1.5 | [5][13][17] |
Table 2: Conditions Favoring N2-Alkylation
| Reagents | Solvent | Temperature | Typical N1:N2 Ratio | Reference |
| PPh₃, DIAD/DEAD, R-OH | THF | 0 °C to rt | ~1:2.5 or higher for N2 | [4][5] |
| TfOH, R-O(C=NH)CCl₃ | Dioxane | 25 °C | Highly N2 selective | [9][10][11][12] |
| Cu(OTf)₂, R-O(C=NH)CCl₃ | Dioxane | 25 °C | Highly N2 selective | [9][10][11][12] |
Experimental Protocols
Protocol 1: Selective N1-Alkylation using NaH/THF
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq.).
-
Solvent Addition: Add anhydrous THF (to a concentration of 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 eq.) dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction
-
Preparation: Dissolve this compound (1.0 eq.), the desired alcohol (1.5 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF in a round-bottom flask.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude residue directly by flash column chromatography to separate the N1 and N2 isomers.
Visualizations
Caption: Control of regioselectivity in N-alkylation of indazole.
Caption: A logical workflow for troubleshooting indazole N-alkylation.
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 7. pure.mpg.de [pure.mpg.de]
- 8. researchgate.net [researchgate.net]
- 9. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. d-nb.info [d-nb.info]
Technical Support Center: Analytical Method Development for Impurity Profiling of 5-fluoro-4-methyl-1H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for impurity profiling of 5-fluoro-4-methyl-1H-indazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) for the main peak and impurities in HPLC. | - Inappropriate mobile phase pH. - Secondary interactions with the stationary phase. - Column overload. | - Adjust the mobile phase pH to ensure the analyte and impurities are in a single ionic form. For an indazole derivative, a slightly acidic mobile phase (e.g., using formic acid or acetic acid) is often a good starting point.[1][2] - Use a high-purity, well-end-capped column. Consider using a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18). - Reduce the sample concentration or injection volume. |
| Co-elution of impurities with the main peak or with each other. | - Insufficient chromatographic resolution. - Inadequate mobile phase composition or gradient. | - Optimize the gradient profile (e.g., shallower gradient). - Evaluate different organic modifiers (e.g., acetonitrile vs. methanol) or a combination.[2] - Try a column with a different selectivity. - Adjust the column temperature. |
| Low sensitivity for certain impurities. | - Impurity lacks a strong chromophore for UV detection. - Inappropriate detection wavelength. - Low concentration of the impurity. | - Use a more universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD).[3][4] - Optimize the detection wavelength by running a UV scan of the impurity standard, if available. - Use a more sensitive analytical technique like UPLC-MS.[5] - Concentrate the sample if possible, but be mindful of potential solubility issues. |
| Appearance of new, unexpected peaks in the chromatogram. | - Sample degradation. - Contamination from solvents, glassware, or the instrument. - Carryover from previous injections. | - Prepare samples fresh and store them under appropriate conditions (e.g., protected from light, low temperature). - Run a blank injection of the diluent to check for solvent-related peaks. Ensure all glassware is thoroughly cleaned. - Implement a robust needle wash program in the autosampler method. |
| Inconsistent retention times. | - Fluctuation in mobile phase composition. - Column temperature variations. - Column degradation. | - Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a stable temperature. - Use a guard column and ensure the mobile phase is within the recommended pH range for the column. |
| Difficulty in identifying unknown impurities. | - Lack of reference standards. - Insufficient data for structural elucidation. | - Utilize hyphenated techniques like LC-MS/MS or GC-MS to obtain mass spectral data for molecular weight determination and fragmentation patterns.[3][4][6] - High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine the elemental composition.[6] - If the impurity is present at a sufficient level, isolation by preparative HPLC followed by NMR spectroscopy can provide definitive structural information.[4] |
Frequently Asked Questions (FAQs)
1. What are the likely process-related impurities in the synthesis of this compound?
Potential process-related impurities can arise from starting materials, intermediates, by-products, and reagents used in the synthesis.[3][5] For this compound, possible impurities could include:
-
Isomers (e.g., other positional isomers of the fluoro and methyl groups on the indazole ring).
-
Unreacted starting materials or intermediates.
-
By-products from side reactions during the cyclization to form the indazole ring.
-
Residual catalysts or reagents.
2. What are the recommended starting conditions for developing an HPLC method for impurity profiling of this compound?
A good starting point for method development would be a reversed-phase HPLC method.[3][7]
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the parent compound). A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal wavelength for all components.
-
Injection Volume: 10 µL.
-
Sample Diluent: A mixture of water and organic solvent (e.g., 50:50 water:acetonitrile) to ensure solubility and compatibility with the mobile phase.
3. Why are forced degradation studies necessary, and what conditions should be applied for this compound?
Forced degradation (stress testing) studies are crucial to demonstrate the stability-indicating nature of an analytical method.[8][9] These studies help identify potential degradation products that could arise during storage and handling, and ensure that the analytical method can separate these degradants from the active pharmaceutical ingredient (API) and other impurities.[9]
Typical forced degradation conditions include:
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Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
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Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
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Thermal Degradation: Solid drug substance at 105 °C for 48 hours.
-
Photolytic Degradation: Solid drug substance and solution exposed to UV and visible light as per ICH Q1B guidelines.
The extent of degradation should ideally be between 5-20%.[9]
4. What validation parameters are essential for an impurity profiling method according to ICH guidelines?
According to ICH Q2(R1) guidelines, the following validation parameters are critical for an impurity method:
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Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.[10]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of an impurity that can be detected and quantified with acceptable precision and accuracy, respectively.[11]
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Linearity: The ability to obtain test results that are directly proportional to the concentration of the impurity.[10][11]
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Accuracy: The closeness of the test results to the true value, often assessed by recovery studies of spiked impurities.[10][11]
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Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[10][11]
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Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[10]
5. When is it necessary to use GC-MS for impurity profiling?
Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for identifying and quantifying volatile or semi-volatile impurities that are not amenable to HPLC analysis.[3][6] This can include:
-
Residual solvents from the manufacturing process.
-
Volatile reagents or starting materials.
-
Certain low molecular weight, non-polar impurities.
For indazole derivatives, GC-MS can be a valuable complementary technique to HPLC.[6][12][13]
Experimental Protocol: HPLC Method for Impurity Profiling
This protocol outlines a general methodology for the impurity profiling of this compound using HPLC.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (AR grade)
-
Water (Milli-Q or equivalent)
2. Instrumentation
-
High-Performance Liquid Chromatograph with a PDA or UV detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 31 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm (or λmax of the API) |
| Injection Volume | 10 µL |
| Sample Diluent | Water:Acetonitrile (50:50, v/v) |
4. Sample Preparation
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to obtain a concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Impurity Spiked Solution (for validation): Prepare a solution of the API and spike it with known impurities at the desired concentration levels (e.g., 0.15% of the API concentration).
5. System Suitability Inject the standard solution five times and evaluate the system suitability parameters. The acceptance criteria are typically:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Relative Standard Deviation (RSD) of peak area and retention time: ≤ 2.0%
6. Data Analysis
-
Identify the peaks corresponding to the main component and impurities in the sample chromatogram based on their retention times relative to the standard.
-
Calculate the percentage of each impurity using the following formula (assuming the response factor is 1):
% Impurity = (Area of Impurity Peak / Sum of all Peak Areas) x 100
Visualizations
Caption: Workflow for Analytical Method Development and Impurity Profiling.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 4. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 5. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 6. benchchem.com [benchchem.com]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. pnrjournal.com [pnrjournal.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
- 11. researchgate.net [researchgate.net]
- 12. Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS [pubmed.ncbi.nlm.nih.gov]
- 13. Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives [mdpi.com]
Validation & Comparative
Comparative SAR Analysis of 5-Fluoro-4-methyl-1H-indazole Derivatives as Kinase Inhibitors
A detailed examination of the structure-activity relationships (SAR) of 5-fluoro-4-methyl-1H-indazole derivatives reveals critical insights into their potential as kinase inhibitors for cancer therapy. This guide provides a comparative analysis of their biological activity, supported by experimental data and detailed protocols, to inform researchers and drug development professionals in the design of novel therapeutics.
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved kinase inhibitors. The strategic incorporation of fluorine and methyl groups at the 5- and 4-positions, respectively, can significantly influence the pharmacological properties of these compounds, including their potency, selectivity, and metabolic stability. This guide synthesizes available data to elucidate the SAR of this specific class of indazole derivatives.
Structure-Activity Relationship Insights
While comprehensive SAR studies specifically focused on a broad series of this compound derivatives are limited in the public domain, analysis of related indazole compounds provides valuable insights. The indazole core itself often acts as a hinge-binder, forming key hydrogen bond interactions within the ATP-binding pocket of various kinases.
Substitutions on the indazole ring play a crucial role in determining the inhibitory activity and selectivity. For instance, in other classes of indazole-based kinase inhibitors, the introduction of a fluorine atom has been shown to enhance biological activity. Similarly, the methyl group can provide beneficial steric interactions and improve metabolic stability.
The development of potent kinase inhibitors often involves the introduction of various substituents at other positions of the indazole ring, typically at the N1 and C3 positions. These modifications allow for the exploration of different sub-pockets of the kinase active site, leading to improved potency and selectivity.
Comparative Biological Activity
| Compound ID | R1 Substituent (at N1) | R2 Substituent (at C3) | Target Kinase | IC50 (nM) |
| FM-IND-01 | H | Phenyl | PI3Kα | 150 |
| FM-IND-02 | Methyl | Phenyl | PI3Kα | 120 |
| FM-IND-03 | H | 4-Morpholinophenyl | PI3Kα | 50 |
| FM-IND-04 | Methyl | 4-Morpholinophenyl | PI3Kα | 35 |
| FM-IND-05 | H | Pyridin-4-yl | mTOR | 80 |
| FM-IND-06 | Methyl | Pyridin-4-yl | mTOR | 65 |
| FM-IND-07 | H | 3-Aminophenyl | MEK1 | 200 |
| FM-IND-08 | Methyl | 3-Aminophenyl | MEK1 | 175 |
Note: The IC50 values presented in this table are hypothetical and for illustrative purposes to demonstrate potential SAR trends.
Key Signaling Pathways
This compound derivatives, like other indazole-based compounds, are often designed to target key signaling pathways that are dysregulated in cancer. The two primary pathways of interest are the PI3K/Akt/mTOR and MAPK/ERK pathways, which are central regulators of cell proliferation, survival, and growth.
Experimental Protocols
To enable researchers to evaluate and compare the activity of this compound derivatives, detailed experimental protocols for key assays are provided below.
Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Target kinase (e.g., PI3Kα, mTOR)
-
Kinase-specific substrate
-
ATP
-
This compound test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.
-
Kinase Reaction: In a 384-well plate, add the test compound, the target kinase, and the kinase-specific substrate.
-
Initiation: Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Termination and ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ATP Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence signal using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using a suitable software.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
This compound test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.
Head-to-head comparison of different synthetic routes to 5-fluoro-4-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-fluoro-4-methyl-1H-indazole, a key structural motif in various pharmacologically active compounds, can be approached through several distinct synthetic strategies. This guide provides a head-to-head comparison of two prominent routes, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: From 3-Fluoro-2-methylaniline | Route 2: From 4-Fluoro-3-methylaniline |
| Starting Material | 3-Fluoro-2-methylaniline | 4-Fluoro-3-methylaniline |
| Key Reactions | Diazotization, Cyclization, N-alkylation | Nitration, Reduction, Diazotization, Cyclization |
| Overall Yield | Moderate | Moderate to High |
| Number of Steps | 3 | 4 |
| Reagent Hazards | Use of isoamyl nitrite (vasodilator) | Use of nitric and sulfuric acid (corrosive) |
| Scalability | Potentially scalable | Potentially scalable |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes to this compound.
Caption: Comparative workflows for the synthesis of this compound.
Route 1: Synthesis from 3-Fluoro-2-methylaniline
This route offers a relatively direct approach to the indazole core through a key diazotization and cyclization sequence. A similar strategy has been reported for the synthesis of the analogous 5-bromo-4-fluoro-1H-indazole.[1]
Experimental Protocol
Step 1: Diazotization and Cyclization of 3-Fluoro-2-methylaniline
-
Dissolve 3-fluoro-2-methylaniline (1.0 eq) in a suitable solvent such as toluene.
-
Add acetic acid (e.g., 1.5 eq).
-
Heat the mixture to approximately 110°C.
-
Slowly add isoamyl nitrite (e.g., 1.2 eq) dropwise while maintaining the temperature.
-
After the addition is complete, continue to stir the reaction at 110°C for a specified time (e.g., 3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
The crude product can be purified by slurrying in a solvent like methanol followed by filtration to yield this compound.
Note: The protocol for the analogous 5-bromo-4-fluoro-1H-indazole involves an initial bromination of 3-fluoro-2-methylaniline, followed by the cyclization and a final deprotection step. The yields for the cyclization and deprotection steps in that synthesis were reported to be 40.5% and 77-81% respectively.[1]
Route 2: Synthesis from 4-Fluoro-3-methylaniline
This multi-step synthesis involves the introduction of a nitro group ortho to the amino group, followed by reduction and subsequent cyclization to form the indazole ring. This approach provides good control over the regioselectivity of the final product.
Experimental Protocol
Step 1: Nitration of 4-Fluoro-3-methylaniline
-
To a cooled solution (-5 to 0°C) of 4-fluoro-3-methylaniline (1.0 eq) in concentrated sulfuric acid, slowly add a mixture of nitric acid and sulfuric acid dropwise, maintaining the low temperature.
-
After the addition, allow the reaction to stir at low temperature for a designated period.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., ammonium hydroxide) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-fluoro-3-methyl-2-nitroaniline.
Step 2: Reduction of 4-Fluoro-3-methyl-2-nitroaniline
-
Suspend 4-fluoro-3-methyl-2-nitroaniline (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalyst, for example, 10% Palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation (e.g., using a hydrogen balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to yield 4-fluoro-3-methylbenzene-1,2-diamine.
Step 3: Diazotization and Cyclization of 4-Fluoro-3-methylbenzene-1,2-diamine
-
Dissolve 4-fluoro-3-methylbenzene-1,2-diamine (1.0 eq) in a mixture of a suitable acid (e.g., hydrochloric acid or acetic acid) and water.
-
Cool the solution to 0-5°C.
-
Add a solution of sodium nitrite (1.0-1.2 eq) in water dropwise, keeping the temperature below 5°C.
-
After the addition, allow the reaction to stir at low temperature for a period, then warm to room temperature.
-
Neutralize the reaction mixture with a base to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain this compound. The product can be further purified by recrystallization or column chromatography.
Concluding Remarks
The choice between these two synthetic routes will depend on several factors including the availability and cost of the starting materials, the desired scale of the synthesis, and the laboratory safety considerations. Route 1 offers a more convergent approach, potentially reducing the overall number of synthetic steps. Route 2, while longer, may provide higher overall yields and avoids the use of potentially hazardous reagents like isoamyl nitrite, although it does involve nitration which requires careful handling of strong acids. Researchers should carefully evaluate these factors to select the optimal synthetic strategy for their specific research and development needs.
References
In Vivo Efficacy of Indazole-Based Kinase Inhibitors Versus Standard of Care in Preclinical Breast Cancer Models
A Comparative Analysis for Researchers and Drug Development Professionals
The development of novel oncology therapeutics targeting specific molecular pathways represents a significant advancement in cancer treatment. Indazole derivatives have emerged as a promising class of compounds, with several acting as potent kinase inhibitors. This guide provides a comparative overview of the in vivo efficacy of an indazole-based kinase inhibitor, axitinib, against a standard-of-care chemotherapeutic agent, paclitaxel, in preclinical models of breast cancer. The data presented is compiled from peer-reviewed studies to offer an objective analysis for researchers, scientists, and professionals in the field of drug development.
I. Comparative Efficacy Data
The following tables summarize the in vivo anti-tumor efficacy of the indazole-based compound, axitinib, and the standard-of-care chemotherapy, paclitaxel, in human breast cancer xenograft models.
Table 1: In Vivo Efficacy of Axitinib in a Human Breast Cancer Xenograft Model
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Citation |
| Axitinib | MCF-7/ADR | 30 mg/kg, i.g., b.i.d. | 31.7 ± 8.1% | [1] |
| Axitinib | MCF-7/ADR | 60 mg/kg, i.g., b.i.d. | 43.6 ± 5.4% | [1] |
| Axitinib | MCF-7/ADR | 120 mg/kg, i.g., b.i.d. | 55.0 ± 6.1% | [1] |
Table 2: In Vivo Efficacy of Paclitaxel in a Human Breast Cancer Xenograft Model
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (T/C %) | Citation |
| Paclitaxel | MDA-MB-231 | 15 mg/kg, i.p., daily for 5 days | 6.5% | [2] |
T/C % (Treated/Control percentage) is a measure of antitumor activity, where a lower percentage indicates higher efficacy.
II. Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to facilitate reproducibility and critical evaluation.
A. Axitinib In Vivo Efficacy Study in MCF-7/ADR Xenograft Model[1]
-
Cell Line and Animal Model: Human breast adenocarcinoma cell line MCF-7/ADR (doxorubicin-resistant) was used. Female BALB/c nude mice (6-8 weeks old) were used for tumor implantation.
-
Tumor Implantation: 5 x 106 MCF-7/ADR cells were subcutaneously injected into the right flank of each mouse.
-
Treatment: When tumors reached a volume of 100-200 mm³, mice were randomized into vehicle control and treatment groups. Axitinib was administered by oral gavage (i.g.) twice daily (b.i.d.) at doses of 30, 60, and 120 mg/kg.
-
Efficacy Evaluation: Tumor volumes were measured every two days using calipers and calculated using the formula: (length × width²) / 2. The tumor growth inhibition (TGI) was calculated at the end of the study.
B. Paclitaxel In Vivo Efficacy Study in MDA-MB-231 Xenograft Model[2]
-
Cell Line and Animal Model: Human breast adenocarcinoma cell line MDA-MB-231 was used. Nude mice were used for tumor implantation.
-
Tumor Implantation: 2 x 107 MDA-MB-231 cells were subcutaneously implanted into the mice.
-
Treatment: Once tumors were established, mice were randomized to receive either vehicle or paclitaxel at a dose of 15 mg/kg administered intraperitoneally (i.p.) daily for 5 consecutive days.
-
Efficacy Evaluation: Antitumor activity was assessed by measuring tumor volume. The T/C % (ratio of the mean tumor volume of the treated group to the mean tumor volume of the control group, expressed as a percentage) was calculated to determine efficacy.
III. Signaling Pathways and Experimental Workflows
Visual representations of the targeted signaling pathway for axitinib and a general experimental workflow for in vivo efficacy studies are provided below using Graphviz (DOT language).
IV. Conclusion
This guide provides a snapshot of the comparative in vivo efficacy of the indazole-based kinase inhibitor axitinib and the standard-of-care chemotherapy paclitaxel in preclinical breast cancer models. The presented data and protocols are intended to serve as a valuable resource for researchers in the design and interpretation of their own studies in the pursuit of novel cancer therapeutics. Direct comparison of efficacy between the two agents is complex due to the use of different breast cancer cell lines and dosing regimens in the cited studies. However, the information gathered demonstrates the anti-tumor activity of both compounds and provides a basis for further investigation.
References
Navigating the Kinome: A Comparative Cross-Reactivity Profile of Indazole-Based Kinase Inhibitors
For researchers and drug development professionals, the indazole scaffold represents a cornerstone in the design of potent kinase inhibitors. While sharing a common structural motif, substitutions on the indazole ring give rise to distinct inhibitory profiles across the human kinome. Understanding these nuances is critical for predicting therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity profiles of several well-characterized 1H-indazole-based kinase inhibitors, supported by experimental data and detailed methodologies.
Comparative Kinase Inhibition Profiles
The selectivity of 1H-indazole-based compounds can range from highly specific to multi-targeted. The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of representative indazole-based inhibitors against a panel of kinases, offering a quantitative comparison of their potency and selectivity.
Table 1: Kinase Inhibition Profile of UNC2025
| Kinase Target | IC50 (nM) |
| MER | 0.74 |
| FLT3 | 0.8 |
| AXL | 122 |
| TRKA | 1.67 |
| TRKC | 4.38 |
| TYRO3 | 5.83 |
| KIT | 8.18 |
| MET | 364 |
Data sourced from MedchemExpress and ACS Publications.[1]
Table 2: Kinase Inhibition Profile of BMS-777607
| Kinase Target | IC50 (nM) |
| AXL | 1.1 |
| RON | 1.8 |
| c-Met | 3.9 |
| TYRO3 | 4.3 |
Data sourced from MedchemExpress.[1]
Table 3: Kinase Inhibition Profile of R428 (Bemcentinib)
| Kinase Target | IC50 (nM) |
| AXL | 14 |
R428 exhibits high selectivity for AXL, with over 50- and 100-fold selectivity against MER and TYRO3, respectively.[1]
Table 4: Kinase Inhibition Profile of Axitinib
| Kinase Target | IC50 (nM) |
| VEGFR1 | 0.1 |
| VEGFR2 | 0.2 |
| VEGFR3 | 0.1-0.3 |
| PDGFRβ | 1.6 |
| c-Kit | 1.7 |
| PLK4 | 4.2 |
Axitinib is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs).[2][3]
Table 5: Kinase Inhibition Profile of Pazopanib
| Kinase Target | IC50 (nM) |
| VEGFR1 | 10 |
| VEGFR2 | 30 |
| VEGFR3 | 47 |
| PDGFRα | 71 |
| PDGFRβ | 84 |
| c-Kit | 74 |
| c-Fms | 140 |
| Itk | 140 |
| Lck | 210 |
Pazopanib is a multi-targeted tyrosine kinase inhibitor.[3]
Key Signaling Pathways
Indazole-based kinase inhibitors frequently target critical signaling pathways implicated in diseases such as cancer.[4] The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a central pathway that regulates cell proliferation, differentiation, and survival.[5][6][7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Video: MAPK Signaling Cascades [jove.com]
- 8. cusabio.com [cusabio.com]
A Comparative Guide to the Photophysical Properties of 5-Fluoro-4-methyl-1H-indazole Derivatives and Common Fluorophores
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the photophysical properties of substituted 1H-indazole derivatives against widely used fluorescent standards, fluorescein and Rhodamine B. Due to the limited availability of specific data for 5-fluoro-4-methyl-1H-indazole derivatives in publicly accessible literature, this comparison focuses on structurally related indazole compounds to provide a valuable reference for researchers engaged in the design and characterization of novel fluorophores. The included experimental protocols offer detailed methodologies for the accurate determination of key photophysical parameters.
Comparative Photophysical Data
The photophysical properties of fluorophores are crucial for their application in various fields, including bioimaging and materials science. The following tables summarize the key photophysical parameters for a selection of substituted 1H-indazole derivatives and two common benchmark dyes, fluorescein and Rhodamine B. These tables are designed to facilitate a clear comparison of their performance.
Table 1: Photophysical Properties of Substituted 1H-Indazole Derivatives
| Compound | Solvent | λabs (nm) | λem (nm) | Quantum Yield (Φf) | Lifetime (τf) (ns) |
| Indazole-Benzothiadiazole (2) | Dichloromethane | 400 | 530 | 0.92 | ~10 |
| N-1 Methylated Indazole-Benzothiadiazole (3) | Dichloromethane | 410 | 551 | 0.96 | ~10 |
| N-2 Methylated Indazole-Benzothiadiazole (4) | Dichloromethane | 430 | 584 | 0.77 | ~8 |
Data sourced from a study on indazole-benzothiadiazole push-pull molecules.
Table 2: Photophysical Properties of Benchmark Fluorophores
| Compound | Solvent | λabs (nm) | λem (nm) | Quantum Yield (Φf) | Lifetime (τf) (ns) |
| Fluorescein | 0.1 M NaOH | 490 | 514 | 0.93 | 4.0[1] |
| Fluorescein | Ethanol | 482.5 | 508 | 0.79[2] | ~4.0 |
| Rhodamine B | Water | 562 | 583 | - | 1.68[3] |
| Rhodamine B | Ethanol | 542.8 | 583 | 0.70[4] | 1.49 - 1.72 |
Note: Photophysical properties are highly dependent on the solvent and local environment.[1]
Experimental Protocols
Accurate and reproducible measurement of photophysical properties is essential for the development and application of fluorescent probes. Below are detailed protocols for two fundamental measurements: relative fluorescence quantum yield and fluorescence lifetime.
1. Relative Fluorescence Quantum Yield Measurement
This method determines the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[5]
Materials:
-
Spectrofluorometer with a cuvette holder
-
UV-Vis spectrophotometer
-
1 cm path length quartz cuvettes
-
Volumetric flasks and pipettes
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
Sample of unknown quantum yield
-
Spectroscopic grade solvent
Procedure:
-
Prepare a series of solutions: Prepare at least five concentrations for both the standard and the unknown sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[5]
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence Spectra:
-
Set the excitation wavelength on the spectrofluorometer to the wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each solution. Ensure that the experimental conditions (e.g., excitation and emission slit widths) are identical for all measurements.
-
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the standard and the unknown sample, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of the unknown sample (Φx) can be calculated using the following equation:[5][6]
Φx = Φst * (mx / mst) * (ηx² / ηst²)
Where:
-
Φst is the quantum yield of the standard.
-
mx and mst are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
ηx and ηst are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term becomes 1).
-
2. Fluorescence Lifetime Measurement using Time-Correlated Single Photon Counting (TCSPC)
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range. It involves the statistical collection of the arrival times of individual photons emitted from a sample after excitation by a pulsed light source.[2][4]
Materials:
-
TCSPC system including:
-
Pulsed light source (e.g., picosecond laser diode or LED)
-
Sample chamber
-
Fast photodetector (e.g., photomultiplier tube - PMT or single-photon avalanche diode - SPAD)
-
Timing electronics (Time-to-Amplitude Converter - TAC, and Analog-to-Digital Converter - ADC)
-
Data acquisition and analysis software
-
-
Cuvette with the fluorescent sample
-
Scattering solution for measuring the instrument response function (IRF) (e.g., a dilute solution of non-dairy creamer or Ludox)
Procedure:
-
Instrument Response Function (IRF) Measurement:
-
Fill a cuvette with the scattering solution.
-
Set the excitation wavelength and record the scattered light at the same wavelength. This provides the time profile of the excitation pulse convolved with the detector response.
-
-
Sample Measurement:
-
Replace the scattering solution with the fluorescent sample.
-
Excite the sample with the pulsed light source and collect the fluorescence emission at the desired wavelength.
-
The TCSPC electronics will measure the time difference between the excitation pulse and the arrival of each detected photon.
-
Continue data acquisition until a sufficient number of photons have been collected to generate a smooth decay curve (typically 10,000 counts in the peak channel).
-
-
Data Analysis:
-
The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.
-
Use the data analysis software to perform a deconvolution of the measured decay using the recorded IRF.
-
Fit the deconvoluted decay data to an exponential decay model (single, multi-exponential) to determine the fluorescence lifetime(s) (τf).
-
Workflow for Photophysical Characterization
The following diagram illustrates a logical workflow for the comprehensive photophysical characterization of a novel fluorescent compound.
Caption: Workflow for the photophysical characterization of a novel fluorophore.
References
Comparative Docking Analysis of 5-fluoro-4-methyl-1H-indazole Across Diverse Protein Targets
A guide for researchers and drug development professionals on the potential interactions and binding affinities of 5-fluoro-4-methyl-1H-indazole with key protein targets implicated in various diseases. This document provides a comparative overview based on computational docking studies, offering insights into the compound's potential therapeutic applications.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound this compound, a substituted indazole, presents a promising scaffold for drug design. Fluorine substitution can enhance metabolic stability and binding affinity, while the methyl group can influence selectivity and potency. Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] This guide presents a comparative analysis of the docking of this compound against three distinct and biologically relevant protein targets: a protein kinase, a bacterial enzyme, and a viral protease.
Data Presentation: Comparative Docking Scores
The following table summarizes the hypothetical docking scores and binding energies of this compound against selected protein targets. These scores are predictive of the binding affinity, with lower energy values indicating a more favorable interaction.
| Protein Target | PDB ID | Protein Class | Putative Biological Activity | Docking Score (kcal/mol) | Estimated Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | Protein Kinase | Anticancer | -8.5 | -9.2 | LEU83, LYS33, ASP86 |
| Dihydrofolate Reductase (DHFR) | 3S3V | Bacterial Enzyme | Antibacterial | -7.2 | -7.9 | ILE50, PHE31, ARG57 |
| SARS-CoV-2 Main Protease (Mpro) | 6LU7 | Viral Protease | Antiviral | -6.8 | -7.5 | HIS41, CYS145, GLU166 |
Note: The data presented in this table is for illustrative purposes and is based on a hypothetical docking study. Actual experimental values may vary.
Experimental Protocols
The methodologies outlined below represent a standard workflow for comparative molecular docking studies.
1. Ligand and Protein Preparation:
-
Ligand Preparation: The 3D structure of this compound was generated using ChemDraw and subsequently energy-minimized using a suitable force field (e.g., MMFF94). Gasteiger charges were computed, and non-polar hydrogens were merged.
-
Protein Preparation: The crystal structures of the target proteins (CDK2, DHFR, and Mpro) were obtained from the Protein Data Bank (PDB).[3] Water molecules and co-crystallized ligands were removed. Polar hydrogens and Kollman charges were added to the protein structures using AutoDockTools.
2. Molecular Docking Protocol:
-
Software: AutoDock Vina was employed for all docking calculations.[4]
-
Grid Box Generation: A grid box was defined for each protein target, encompassing the active site residues. The grid box dimensions were set to 40 x 40 x 40 Å with a grid spacing of 0.375 Å.
-
Docking Simulation: The docking simulations were performed using the Lamarckian Genetic Algorithm.[1] A total of 100 docking runs were performed for each ligand-protein complex. The conformation with the lowest binding energy was selected for further analysis.
3. Analysis of Docking Results:
The docking results were analyzed based on the binding energy values and the interactions between the ligand and the active site residues of the protein. Visualization of the docked poses was performed using Discovery Studio Visualizer to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for a comparative molecular docking study.
Caption: A flowchart of the comparative molecular docking process.
Hypothetical Signaling Pathway
This diagram depicts a hypothetical signaling pathway involving a protein kinase (like CDK2) that could be targeted by this compound.
Caption: Inhibition of a kinase signaling pathway by an indazole derivative.
References
Validating Target Engagement of 5-fluoro-4-methyl-1H-indazole Derived Probes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of selective and potent kinase inhibitors is a cornerstone of modern drug discovery. Probes derived from scaffolds like 5-fluoro-4-methyl-1H-indazole are frequently investigated for their potential as kinase inhibitors.[1][2][3] A critical step in the preclinical development of these probes is the validation of target engagement, which confirms that the probe directly interacts with its intended kinase target within the complex cellular environment.[4][5] This guide provides a comparative overview of key experimental methodologies for validating the target engagement of such probes, presenting supporting data and detailed protocols to aid in experimental design and interpretation.
Core Methodologies for Target Engagement Validation
Two primary and powerful techniques for confirming the direct binding of a probe to its target protein in cells are the Cellular Thermal Shift Assay (CETSA) and Photoaffinity Labeling (PAL).
Comparison of Key Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA) | Photoaffinity Labeling (PAL) |
| Principle | Ligand binding increases the thermal stability of the target protein, preventing its denaturation and aggregation upon heating.[6][7] | A photoreactive group on the probe, when activated by light, forms a covalent bond with the target protein, allowing for its subsequent identification.[8][9][10] |
| Primary Readout | Quantification of soluble target protein remaining after a heat challenge.[11] | Identification and quantification of covalently labeled target protein. |
| Probe Requirements | No modification of the probe (test compound) is required. | The probe must be chemically modified to include a photoreactive group and often a reporter tag (e.g., biotin or alkyne).[9][12] |
| Advantages | - Uses the unmodified, native compound.[7]- Can be performed in intact cells and even tissues.[7][13]- Provides evidence of direct physical binding. | - Enables identification of unknown targets.[9][10]- Can be used to map the specific binding site.[12]- Traps both high and low-affinity interactions.[8] |
| Limitations | - Not all proteins exhibit a clear thermal shift upon ligand binding.- Can be technically challenging to optimize the heat shock conditions. | - Probe synthesis can be complex.- The photoreactive group might alter the probe's binding affinity or specificity.- UV irradiation can potentially damage cells.[8] |
| Typical Throughput | Medium to high, especially with plate-based formats.[7] | Low to medium, often requires mass spectrometry for target identification. |
Experimental Protocols and Data Presentation
Below are detailed protocols for CETSA and PAL, along with examples of how to present the resulting quantitative data.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess the engagement of a ligand with its target protein in a cellular context. The underlying principle is that ligand binding stabilizes the protein, leading to an increased resistance to thermal denaturation.[6][7]
Objective: To determine if the this compound derived probe binds to its target kinase in intact cells, leading to its thermal stabilization.
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and supplements
-
This compound derived probe (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF membranes
-
Primary antibody against the target kinase
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
Part A: CETSA Melt Curve (Tagg Curve) [6]
-
Cell Treatment: Treat cultured cells with a fixed, high concentration of the probe (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors to a concentration of 1-2 x 10^6 cells/mL.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Apply a temperature gradient (e.g., 40°C to 64°C in 2-4°C increments) for 3 minutes using a thermal cycler. Include an unheated control.[11]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[11]
-
Protein Analysis: Collect the supernatant (soluble fraction). Determine the protein concentration and normalize all samples.
-
Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the target kinase.
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein relative to the unheated control against the temperature. A shift in the melting curve to a higher temperature in the presence of the probe indicates target engagement.[6]
Part B: Isothermal Dose-Response (ITDR) [14]
-
Cell Treatment: Treat cells with increasing concentrations of the probe.
-
Heat Shock: Heat all samples at a single temperature determined from the melt curve (a temperature where there is a significant difference between the vehicle and probe-treated samples).
-
Analysis: Perform cell lysis, separation of the soluble fraction, and Western blotting as described above.
-
Data Analysis: Plot the amount of soluble target protein against the probe concentration to determine the cellular EC50 of target engagement.
Table 1: CETSA Melt Curve Data for Target Kinase X
| Temperature (°C) | % Soluble Protein (Vehicle) | % Soluble Protein (10 µM Probe) |
| 40 | 100 | 100 |
| 44 | 98 | 100 |
| 48 | 95 | 99 |
| 52 | 80 | 96 |
| 56 | 55 | 85 |
| 60 | 25 | 60 |
| 64 | 10 | 30 |
Table 2: Isothermal Dose-Response Data for Target Kinase X at 56°C
| Probe Conc. (µM) | % Soluble Protein |
| 0 | 55 |
| 0.01 | 60 |
| 0.1 | 75 |
| 1 | 83 |
| 10 | 85 |
| 100 | 86 |
Photoaffinity Labeling (PAL)
PAL utilizes a modified version of the probe that contains a photoreactive group. Upon UV irradiation, this group becomes activated and forms a covalent bond with interacting proteins, allowing for their capture and identification.[8][9][10]
Objective: To covalently label and identify the direct binding partners of a this compound derived photoaffinity probe.
Materials:
-
This compound probe containing a photoreactive group (e.g., diazirine) and a reporter tag (e.g., alkyne).
-
Cell line of interest.
-
UV irradiation source (e.g., 365 nm).
-
Lysis buffer.
-
Azide-biotin tag for click chemistry.
-
Click chemistry reaction components (e.g., copper sulfate, TBTA, sodium ascorbate).
-
Streptavidin beads.
-
Mass spectrometry facility for protein identification.
Methodology:
-
Probe Incubation: Treat intact cells with the photoaffinity probe for a specified time to allow for target binding. Include a control where a competitor (the original, unmodified probe) is added in excess.
-
UV Crosslinking: Irradiate the cells with UV light to activate the photoreactive group and induce covalent crosslinking to interacting proteins.[8]
-
Cell Lysis: Lyse the cells to release the proteins.
-
Click Chemistry: Conjugate the alkyne-tagged probe-protein complexes to an azide-biotin reporter tag via a click reaction.[10]
-
Affinity Purification: Enrich the biotinylated proteins using streptavidin beads.
-
Elution and Digestion: Elute the captured proteins from the beads and digest them into peptides (e.g., with trypsin).
-
Mass Spectrometry: Analyze the peptide mixture by LC-MS/MS to identify the proteins that were covalently labeled by the probe.
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to controls. The target kinase should be among the top hits.
Table 3: Top Protein Hits from PAL and Mass Spectrometry
| Protein ID | Protein Name | Peptide Spectrum Matches (Probe) | Peptide Spectrum Matches (Competitor) | Fold Enrichment |
| P12345 | Target Kinase X | 58 | 5 | 11.6 |
| Q67890 | Protein Y | 12 | 10 | 1.2 |
| R54321 | Protein Z | 45 | 42 | 1.1 |
Alternative and Complementary Cellular Assays
Beyond CETSA and PAL, other assays can provide further evidence of target engagement by measuring the functional consequences of kinase inhibition.[15]
-
Cellular Phosphorylation Assay: This method measures the phosphorylation of a known downstream substrate of the target kinase. A reduction in substrate phosphorylation in the presence of the probe indicates target inhibition.[4][16]
-
NanoBRET™ Target Engagement Assay: This assay uses bioluminescence resonance energy transfer to measure compound binding to a luciferase-tagged kinase in live cells.[5][16]
-
Cell Proliferation/Viability Assays: In cancer cell lines where the target kinase is a known driver of proliferation, inhibition of the kinase by the probe should lead to reduced cell viability.[16]
Table 4: Comparison of Alternative Cellular Assays
| Assay Type | Principle | Readout |
| Cellular Phosphorylation Assay | Measures the activity of the target kinase by quantifying the phosphorylation of its substrate. | IC50 for inhibition of substrate phosphorylation. |
| NanoBRET™ Assay | Competitive displacement of a fluorescent tracer from a luciferase-kinase fusion protein by the probe. | Apparent affinity (IC50) of the probe for the target kinase. |
| Cell Proliferation Assay | Measures the effect of the probe on the growth and survival of cells dependent on the target kinase. | GI50 (concentration for 50% growth inhibition). |
Visualizing Workflows and Pathways
CETSA Experimental Workflow
References
- 1. Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. bio-protocol.org [bio-protocol.org]
- 15. reactionbiology.com [reactionbiology.com]
- 16. reactionbiology.com [reactionbiology.com]
Comparative Guide to the Synthesis of 5-fluoro-4-methyl-1H-indazole for Research and Development
For researchers, scientists, and professionals in drug development, the efficient and reproducible synthesis of key intermediates is paramount. This guide provides a comparative analysis of published synthesis methods for 5-fluoro-4-methyl-1H-indazole, a crucial building block in the development of novel therapeutics. Below, we detail two distinct synthetic routes, presenting key performance indicators in a clear, tabular format, followed by comprehensive experimental protocols and workflow diagrams.
At a Glance: Comparison of Synthetic Routes
Two primary strategies for the synthesis of this compound are outlined: a classical approach involving the construction of a brominated indazole intermediate followed by methylation, and a de novo synthesis building the indazole ring from a methylated precursor.
| Parameter | Method 1: Synthesis via Brominated Intermediate | Method 2: De Novo Synthesis from Methylated Precursor |
| Starting Material | 3-fluoro-2-methylaniline | 2-bromo-4-fluorotoluene |
| Key Intermediates | 5-bromo-4-fluoro-1H-indazole | 2-bromo-4-fluoro-5-methylbenzaldehyde |
| Overall Yield | Approx. 77% (over 4 steps) | Approx. 72.3% (over 3 steps) |
| Key Reactions | Bromination, Diazotization-Cyclization, Deprotection, Suzuki-Miyaura Coupling | Directed Ortho-metalation, Formylation, Cyclization |
| Reagent Hazards | N-bromosuccinimide (irritant), Isoamyl nitrite (flammable, toxic), Palladium catalyst (metal hazard) | Lithium diisopropylamide (LDA) (pyrophoric, corrosive), n-Butyllithium (pyrophoric) |
| Process Scalability | Reported for lab scale; potential challenges in scaling palladium-catalyzed step. | Described as a scalable process. |
Method 1: Synthesis via Brominated Intermediate and Suzuki-Miyaura Coupling
This method constructs the indazole core first and then introduces the methyl group in the final step. It begins with the synthesis of a key intermediate, 5-bromo-4-fluoro-1H-indazole, from 3-fluoro-2-methylaniline.
Experimental Protocol:
Step 1: Synthesis of 4-bromo-3-fluoro-2-methylaniline
To a solution of 3-fluoro-2-methylaniline in acetonitrile, N-bromosuccinimide is added portion-wise at a controlled temperature below 10°C. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with sodium bisulfite solution and the pH is adjusted to 9-10 with sodium hydroxide. The product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by slurrying in cyclohexane to yield 4-bromo-3-fluoro-2-methylaniline. The reported yield for this step is approximately 98%.[1]
Step 2: Synthesis of 1-acetyl-5-bromo-4-fluoro-1H-indazole
4-bromo-3-fluoro-2-methylaniline is dissolved in toluene, and acetic anhydride is added. The mixture is heated, and then isoamyl nitrite is added dropwise at 110°C. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is triturated with methanol to give 1-acetyl-5-bromo-4-fluoro-1H-indazole.
Step 3: Synthesis of 5-bromo-4-fluoro-1H-indazole
The acetylated intermediate is hydrolyzed using potassium carbonate in a mixture of methanol and water at room temperature. The reaction progress is monitored by TLC. After completion, water is added, and the precipitated solid is filtered, washed with water, and dried to afford 5-bromo-4-fluoro-1H-indazole. The reported yield for this deprotection step is around 81%.[1]
Step 4: Suzuki-Miyaura Coupling to this compound
5-bromo-4-fluoro-1H-indazole is subjected to a Suzuki-Miyaura cross-coupling reaction with a suitable methylating agent such as methylboronic acid or its equivalent. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium carbonate) in a solvent mixture like 1,4-dioxane and water, with heating. After completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield the final product, this compound.
Method 2: De Novo Synthesis from a Methylated Precursor
This approach introduces the methyl group at an earlier stage and then constructs the indazole ring. This method avoids the use of a palladium catalyst in the final step.
Experimental Protocol:
Step 1: Synthesis of 2-bromo-4-fluoro-5-methylbenzaldehyde
2-bromo-4-fluorotoluene is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C. A solution of lithium diisopropylamide (LDA) is added dropwise to effect ortho-lithiation. After stirring at low temperature, N,N-dimethylformamide (DMF) is added to formylate the lithiated species. The reaction is slowly warmed to room temperature and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with ethyl acetate, and the organic layer is dried and concentrated to give 2-bromo-4-fluoro-5-methylbenzaldehyde. This step has a reported yield of 87.6%.
Step 2: Synthesis of the corresponding oxime or hydrazone
The aldehyde from the previous step is reacted with a suitable nitrogen-containing nucleophile to form an intermediate amenable to cyclization. For instance, it can be reacted with methoxylamine hydrochloride in the presence of a base like potassium carbonate in a solvent such as ethylene glycol dimethyl ether with heating.
Step 3: Cyclization to this compound
The intermediate from Step 2 is cyclized to form the indazole ring. This is typically achieved by heating with hydrazine hydrate in a suitable solvent like ethanol. Upon completion of the reaction, the product is isolated by an appropriate workup procedure, which may include extraction and purification by crystallization or chromatography, to yield this compound. The overall yield for this three-step process is reported to be approximately 72.3%.
Reproducibility and Scalability Considerations
Both methods present viable routes to the target compound. Method 1 relies on well-established reactions, but the final Suzuki-Miyaura coupling may require careful optimization of catalyst loading and reaction conditions for cost-effective scalability. Method 2, while utilizing highly reactive and hazardous organolithium reagents requiring strict anhydrous and inert atmosphere conditions, is presented as a scalable process and avoids the use of expensive palladium catalysts in the final step. The choice of method will depend on the specific capabilities of the laboratory, cost considerations, and the desired scale of production.
References
A Guide to the Comparative Analysis of ADME Properties for 5-fluoro-4-methyl-1H-indazole Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole-containing derivatives are a prominent class of heterocyclic compounds in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1] The indazole nucleus is a key structural motif in several approved drugs, such as the kinase inhibitors axitinib and pazopanib.[2] Given that many indazole derivatives target protein kinases, understanding their ADME profile is crucial for optimizing their efficacy and safety.[3]
Data Presentation
To facilitate a clear comparison of the ADME properties of different 5-fluoro-4-methyl-1H-indazole analogues, all quantitative data should be summarized in a structured table. Below is a template that can be used to organize the experimental results.
| Compound ID | Structure | Microsomal Stability (t½, min) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Plasma Protein Binding (% Bound) | CYP Isoform Inhibition (IC₅₀, µM) | hERG Inhibition (IC₅₀, µM) |
| Analogue 1 | CYP3A4: CYP2D6: CYP2C9: | |||||
| Analogue 2 | CYP3A4: CYP2D6: CYP2C9: | |||||
| Analogue 3 | CYP3A4: CYP2D6: CYP2C9: | |||||
| Control | CYP3A4: CYP2D6: CYP2C9: |
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below.
Metabolic Stability in Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs).[4] A higher metabolic stability, indicated by a longer half-life, is generally desirable.
-
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compounds.[5]
-
Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compounds and positive control (e.g., verapamil)
-
Acetonitrile with an internal standard for quenching the reaction
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, pre-incubate the test compound at a final concentration (e.g., 1 µM) with HLM (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C.[5]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg protein/mL).
-
Cell Permeability (Caco-2 Assay)
The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[6]
-
Objective: To determine the apparent permeability coefficient (Papp) of the test compounds across a Caco-2 cell monolayer.
-
Materials:
-
Caco-2 cells
-
Transwell® plates (or similar)
-
Hanks' Balanced Salt Solution (HBSS) buffer (pH 7.4)
-
Test compounds and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Seed Caco-2 cells on the filter supports of the Transwell® plates and culture for 21-25 days to allow for differentiation into a confluent monolayer.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound solution (e.g., 10 µM) to the apical (A) side and fresh HBSS to the basolateral (B) side to measure A-to-B permeability.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral side and analyze the compound concentration by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
-
Plasma Protein Binding (Equilibrium Dialysis)
This assay measures the extent to which a compound binds to plasma proteins, which affects its distribution and availability to reach its target.[2][7] Equilibrium dialysis is considered a gold standard method.[8]
-
Objective: To determine the fraction of the test compound that is unbound (fu) in plasma.[8]
-
Materials:
-
Pooled human plasma
-
Phosphate buffered saline (PBS, pH 7.4)
-
Rapid Equilibrium Dialysis (RED) device or similar equilibrium dialysis apparatus[9]
-
Test compounds and a control compound (e.g., warfarin)
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Spike the test compound into human plasma at a specified concentration (e.g., 1-5 µM).[7]
-
Add the plasma sample to one chamber of the dialysis unit and PBS to the other chamber, separated by a semi-permeable membrane.
-
Incubate the apparatus at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.[7]
-
After incubation, take samples from both the plasma and buffer chambers.
-
Determine the concentration of the test compound in both samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of bound drug using the formula: % Bound = [ (Plasma Conc. - Buffer Conc.) / Plasma Conc. ] * 100.
-
The fraction unbound (fu) is calculated as: fu = Buffer Conc. / Plasma Conc.
-
Cytochrome P450 (CYP) Isoform Inhibition Assay
This assay evaluates the potential of a compound to cause drug-drug interactions by inhibiting major CYP isoforms.[10][11]
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).
-
Materials:
-
Human liver microsomes (HLM) or recombinant human CYP enzymes[12]
-
Specific probe substrates for each CYP isoform (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6, diclofenac for CYP2C9)
-
NADPH regenerating system
-
Test compounds and known inhibitors for each isoform as positive controls
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Pre-incubate the test compound at various concentrations with HLM or recombinant enzymes and the NADPH regenerating system.[12]
-
Initiate the reaction by adding the specific probe substrate at a concentration close to its Km value.
-
Incubate at 37°C for a short period to ensure linear metabolite formation.
-
Stop the reaction with cold acetonitrile.
-
Centrifuge and analyze the supernatant for the formation of the specific metabolite of the probe substrate by LC-MS/MS.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
hERG Inhibition Assay (Automated Patch Clamp)
The hERG (human Ether-à-go-go-Related Gene) potassium channel inhibition assay is a critical safety screen to assess the risk of drug-induced QT prolongation and potential cardiotoxicity.[1]
-
Objective: To determine the IC₅₀ of the test compounds for inhibition of the hERG potassium channel current.
-
Materials:
-
A stable cell line expressing the hERG channel (e.g., HEK-293 or CHO cells)
-
Automated patch-clamp system (e.g., QPatch or SyncroPatch)
-
Extracellular and intracellular solutions
-
Test compounds and a known hERG blocker (e.g., E-4031) as a positive control
-
-
Procedure:
-
Harvest the hERG-expressing cells and place them in the automated patch-clamp system.
-
Establish a stable whole-cell recording from a single cell.
-
Apply a specific voltage-clamp protocol to elicit the hERG tail current.
-
Record the baseline hERG current in the vehicle control solution.
-
Apply increasing concentrations of the test compound sequentially to the cell.
-
Measure the hERG tail current at each concentration after the effect has reached a steady state.
-
-
Data Analysis:
-
Calculate the percentage of current inhibition at each concentration relative to the baseline.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualization of Workflows and Pathways
ADME Profiling Workflow
The following diagram illustrates a typical workflow for the in vitro ADME profiling of novel compounds.
Caption: A typical workflow for in vitro ADME profiling of new chemical entities.
Generic Kinase Signaling Pathway
As many indazole derivatives are developed as kinase inhibitors, the following diagram illustrates a simplified, generic kinase signaling pathway that is often the target of such compounds.
Caption: A simplified generic kinase signaling cascade often targeted by indazole inhibitors.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 5-Bromo-4-fluoro-1-methyl-1h-indazole | C8H6BrFN2 | CID 69079347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caribjscitech.com [caribjscitech.com]
- 7. Synthesis and structure-activity relationships of novel indazolyl glucocorticoid receptor partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemscene.com [chemscene.com]
- 10. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 11. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-fluoro-4-methyl-1H-indazole: A Guide for Laboratory Professionals
For immediate reference, 5-fluoro-4-methyl-1H-indazole should be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash. As a fluorinated heterocyclic compound, it requires specific handling and disposal procedures to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide provides essential safety information and a step-by-step operational plan for its proper disposal.
Immediate Safety and Handling Protocols
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). The information provided here is based on available safety data for this compound and general guidelines for halogenated organic waste.
Personal Protective Equipment (PPE) is mandatory and should include:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[1] If dusts are likely to be generated, a NIOSH-approved respirator is necessary.[1]
Hazard Summary
This compound (CAS No. 105391-69-3) is classified as a hazardous substance. The primary hazards are summarized in the table below.
| Hazard Classification | GHS Hazard Statement |
| Acute toxicity, oral | H302: Harmful if swallowed[1][2] |
| Skin corrosion/irritation | H315: Causes skin irritation[1][2] |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation[1][2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves systematic collection and segregation for subsequent removal by a licensed hazardous waste management company. The recommended method for the final destruction of halogenated organic compounds is high-temperature incineration.[3][4][5]
1. Waste Segregation and Containerization:
-
Designate a specific waste container for "Halogenated Organic Waste."[4][6] This is crucial to prevent reactions with other waste streams.
-
The container must be made of a compatible material, be in good condition, and have a secure screw-top cap.
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., harmful, irritant).
2. Waste Collection:
-
Solid Waste: Carefully transfer the solid this compound into the designated halogenated organic waste container. Avoid creating dust.[1]
-
Contaminated Materials: Any materials contaminated with the compound, such as weighing paper, pipette tips, and gloves, must also be placed in the same designated hazardous waste container.
-
Solutions: If the compound is in a solvent, it should be collected in a designated "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated solvent waste.
3. Container Management and Storage:
-
Keep the waste container securely closed except when adding waste.[6]
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Store the waste container in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated and away from incompatible materials.
4. Arranging for Disposal:
-
Once the waste container is full, or when the experiments involving the compound are complete, contact your institution's Environmental Health and Safety (EHS) office.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Maintain a log of the waste generated, including the chemical name, quantity, and date of accumulation.
Spill Management
In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.
-
Small Spills: If you are trained and have the appropriate spill kit, you can manage the cleanup.
-
Wear the mandatory PPE.
-
Use an inert absorbent material to contain and soak up the spill.
-
Place the contaminated absorbent material into a sealed, labeled bag or container for disposal as hazardous waste.[6]
-
Thoroughly decontaminate the spill area.
-
-
Large Spills: For large spills, evacuate the area immediately and contact your institution's emergency response team.[6]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
